BMS-818251
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H26N6O5S |
|---|---|
Molecular Weight |
570.624 |
IUPAC Name |
4-[3-[2-[4-[cyano(phenyl)methylidene]piperidin-1-yl]-2-oxoacetyl]-4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-yl]-N-(2-hydroxyethyl)-1,3-thiazole-2-carboxamide |
InChI |
InChI=1S/C29H26N6O5S/c1-40-22-15-33-24(21-16-41-28(34-21)27(38)31-9-12-36)25-23(22)20(14-32-25)26(37)29(39)35-10-7-18(8-11-35)19(13-30)17-5-3-2-4-6-17/h2-6,14-16,32,36H,7-12H2,1H3,(H,31,38) |
InChI Key |
ZVQKONGCGRQCEO-UHFFFAOYSA-N |
SMILES |
COC1=CN=C(C2=C1C(=CN2)C(=O)C(=O)N3CCC(=C(C#N)C4=CC=CC=C4)CC3)C5=CSC(=N5)C(=O)NCCO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS-818251; BMS 818251; BMS818251 |
Origin of Product |
United States |
Foundational & Exploratory
The Next Generation of HIV-1 Attachment Inhibitors: A Technical Comparison of Fostemsavir and BMS-818251
For Immediate Release
[City, State] – [Date] – In the ongoing effort to combat Human Immunodeficiency Virus Type 1 (HIV-1), particularly in heavily treatment-experienced patients with multidrug-resistant strains, the development of novel antiretroviral agents with unique mechanisms of action is paramount. Fostemsavir, a first-in-class attachment inhibitor, has provided a new therapeutic option for this patient population. Building on this success, a next-generation analog, BMS-818251, has emerged with enhanced potency. This technical guide provides an in-depth comparison of these two critical compounds, detailing their mechanisms of action, chemical properties, preclinical and clinical data, and the experimental methodologies used in their evaluation.
Introduction: The HIV-1 Attachment and Entry Process
HIV-1 entry into host CD4+ T-cells is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the host cell's CD4 receptor. This interaction triggers conformational changes in gp120, exposing a binding site for a coreceptor, either CCR5 or CXCR4. Subsequent binding to the coreceptor induces further conformational changes, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.
Fostemsavir: A First-in-Class HIV-1 Attachment Inhibitor
Fostemsavir (formerly BMS-663068) is an orally administered phosphonooxymethyl prodrug of temsavir (BMS-626529).[1][2] Following oral administration, fostemsavir is rapidly and extensively hydrolyzed by intestinal alkaline phosphatases to its active moiety, temsavir.[2][3] Temsavir is a novel HIV-1 attachment inhibitor that directly binds to the gp120 subunit of the viral envelope glycoprotein.[4][5] This binding event prevents the initial attachment of the virus to the CD4 receptor on host T-cells, thereby inhibiting the first essential step of viral entry.[4][5]
Mechanism of Action
Temsavir binds to a highly conserved region of gp120, near the CD4-binding site.[5][6] This interaction locks the gp120 trimer in a "closed" or prefusion state, preventing the conformational changes necessary for CD4 receptor engagement.[5][7] Consequently, the virus is unable to attach to and infect host immune cells. Due to its unique mechanism of action, fostemsavir does not exhibit cross-resistance with other classes of antiretroviral drugs.[7][8]
This compound: A Next-Generation Analog with Enhanced Potency
This compound is a second-generation analog of temsavir, developed to improve upon the antiviral potency of its predecessor.[8][9] While sharing the same core mechanism of action, this compound possesses structural modifications that enhance its binding affinity to gp120.[8][10]
Structural Enhancements and Increased Potency
A key structural difference in this compound is the presence of an additional "tail" functional group that is absent in temsavir.[8] This extension allows for additional interactions with residues within the gp120 protein, specifically with the conserved β20-β21 hairpin.[11][12] These enhanced interactions result in a higher binding affinity and, consequently, a significant increase in antiviral potency. In vitro studies have demonstrated that this compound is more than 10-fold more potent than temsavir against a broad panel of HIV-1 strains.[2][9][11]
Comparative Data
The following tables summarize the key quantitative differences between fostemsavir (active moiety temsavir) and this compound.
Table 1: Chemical and In Vitro Potency Comparison
| Property | Fostemsavir (Temsavir) | This compound | Reference(s) |
| Chemical Formula | C25H26N7O8P (Fostemsavir) | C29H26N6O5S | [13][14] |
| Molecular Weight | 583.48 g/mol (Fostemsavir) | 570.62 g/mol | [13][14] |
| Mechanism of Action | HIV-1 gp120 attachment inhibitor | HIV-1 gp120 attachment inhibitor | [4][8] |
| In Vitro Potency (EC50) | Varies by strain | 0.019 nM | [1][15] |
| Comparative Potency | - | >10-fold more potent than temsavir | [2][9][11] |
Table 2: Clinical Efficacy of Fostemsavir in Heavily Treatment-Experienced Adults (BRIGHTE Study)
| Endpoint | Week 24 | Week 48 | Week 96 | Week 240 | Reference(s) |
| Virologic Suppression (HIV-1 RNA <40 copies/mL) - Randomized Cohort | 53% | 54% | 60% | 50% | [13][16][17][18] |
| Virologic Suppression (HIV-1 RNA <40 copies/mL) - Non-Randomized Cohort | 37% | 38% | 37% | 23% | [13][17][19] |
| Mean Change in CD4+ T-cell Count from Baseline (Randomized Cohort) | +90 cells/mm³ | +139 cells/mm³ | +205 cells/mm³ | +296 cells/mm³ | [13][18] |
Note: As of the latest available information, this compound is in preclinical/clinical development, and extensive clinical trial data is not yet publicly available.
Experimental Protocols
The characterization of novel antiretroviral agents like fostemsavir and this compound relies on a suite of sophisticated experimental techniques. Below are overviews of the key methodologies employed.
Pseudotyped Virus Neutralization Assay
This assay is crucial for determining the in vitro potency (EC50) of an antiviral compound.
-
Virus Production: Plasmids encoding an HIV-1 backbone with a reporter gene (e.g., luciferase) and a separate plasmid encoding the desired HIV-1 envelope glycoprotein (Env) are co-transfected into a producer cell line (e.g., HEK293T).[4] The resulting pseudoviruses are replication-incompetent but can infect target cells for a single round.[4]
-
Neutralization: The antiviral compound is serially diluted and incubated with a standardized amount of the pseudovirus.
-
Infection: The virus-drug mixture is then added to target cells (e.g., TZM-bl cells) that express the CD4 receptor and coreceptors and contain a Tat-responsive reporter gene.[7]
-
Readout: After a set incubation period (typically 48-72 hours), the cells are lysed, and the reporter gene expression (e.g., luciferase activity) is measured.[4][7] The reduction in reporter signal in the presence of the drug compared to a no-drug control is used to calculate the concentration at which the drug inhibits viral entry by 50% (EC50).[7]
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the thermodynamics of binding interactions, providing information on binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).
-
Sample Preparation: The purified target protein (e.g., gp120) is placed in the sample cell of the calorimeter, and the binding partner (e.g., temsavir or this compound) is loaded into a syringe. Both must be in identical, well-matched buffers.[3][12]
-
Titration: The ligand is injected in small, precise aliquots into the sample cell containing the protein.
-
Heat Measurement: The instrument measures the minute heat changes that occur upon binding (either exothermic or endothermic).[20]
-
Data Analysis: The heat released or absorbed after each injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a binding model to determine the thermodynamic parameters of the interaction.[20]
Deep Mutational Scanning (DMS)
DMS is a high-throughput method used to map the effects of mutations on protein function, including identifying potential drug resistance mutations.
-
Library Generation: A library of plasmids is created where the gene for the target protein (e.g., HIV-1 Env) is subjected to mutagenesis to introduce a vast number of single amino acid substitutions.[11]
-
Virus Library Production: The plasmid library is used to generate a corresponding library of mutant viruses.[6]
-
Selection: The virus library is passaged in the presence or absence of the antiviral drug.[6]
-
Sequencing: The Env gene from the viral populations before and after selection is deep-sequenced.
-
Analysis: The frequency of each mutation in the drug-treated versus untreated populations is compared to identify mutations that confer a fitness advantage (i.e., resistance) in the presence of the drug.[21]
Resistance Profile
For fostemsavir, resistance has been associated with substitutions at several key positions in gp120, including S375, M426, M434, and M475.[19][22] this compound has a largely overlapping resistance profile, with mutations clustered around the drug-binding site.[8][23] However, due to its higher potency, this compound may have a higher barrier to the development of resistance.[9]
Conclusion
Fostemsavir represents a significant advancement in the treatment of multidrug-resistant HIV-1, offering a novel mechanism of action that circumvents existing resistance patterns. The development of this compound, a next-generation analog with substantially enhanced potency, highlights the potential for further optimization of HIV-1 attachment inhibitors. The improved binding affinity of this compound to gp120 may translate into a higher barrier to resistance and broader activity against diverse HIV-1 strains. Continued preclinical and clinical evaluation of this compound will be critical in determining its future role in the armamentarium of antiretroviral therapies. This in-depth technical comparison underscores the rational drug design principles that are driving the development of more potent and durable treatments for individuals living with HIV-1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lattice engineering enables definition of molecular features allowing for potent small-molecule inhibition of HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 4. hiv.lanl.gov [hiv.lanl.gov]
- 5. Pseudotype virus neutralization assay [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. HIV neutralization assays [bio-protocol.org]
- 8. viivhealthcare.com [viivhealthcare.com]
- 9. Fostemsavir analog this compound has enhanced viral neutralization potency and similar escape mutation profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mapping mutational effects along the evolutionary landscape of HIV envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 13. Frontiers | Long-term safety and impact of immune recovery in heavily treatment-experienced adults receiving fostemsavir for up to 5 years in the phase 3 BRIGHTE study [frontiersin.org]
- 14. Patient-Reported Outcomes in the Phase III BRIGHTE Trial of the HIV-1 Attachment Inhibitor Prodrug Fostemsavir in Heavily Treatment-Experienced Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Deep mutational scanning of HIV Envelope BF520 with anti-CD4 binding site sera and antibodies — Deep mutational scanning of HIV Envelope BF520 with anti-CD4 binding site sera and antibodies documentation [dms-vep.org]
- 16. Pseudotype Neutralization Assays: From Laboratory Bench to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rukobiahcp.com [rukobiahcp.com]
- 18. medinfo.gsk.com [medinfo.gsk.com]
- 19. Standardized Assessments of Neutralizing Antibodies for HIV/AIDS Vaccine Development [hiv.lanl.gov]
- 20. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 21. biorxiv.org [biorxiv.org]
- 22. Fostemsavir resistance in clinical context: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Technical Guide to the BMS-818251 Binding Site on the HIV-1 Envelope Protein
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
BMS-818251 is a potent, next-generation small-molecule inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) entry. It targets the viral envelope glycoprotein (Env) trimer, specifically the gp120 subunit, to prevent the initial attachment of the virus to the host cell's CD4 receptor. This action effectively halts the cascade of conformational changes necessary for viral fusion and subsequent infection. Structural and virological studies have precisely mapped its binding site to a conserved pocket on gp120, providing a detailed molecular understanding of its mechanism and its significantly improved potency over its predecessors, such as temsavir (the active form of fostemsavir). This document provides an in-depth technical overview of the this compound binding site, its mechanism of inhibition, quantitative binding data, and the experimental protocols used for its characterization.
Mechanism of Action: A Conformational Blocker
HIV-1 entry into a host cell is a multi-step process initiated by the binding of the gp120 subunit of the Env trimer to the CD4 receptor on target cells like T-helper cells and macrophages.[1][2] This binding triggers a series of conformational changes in Env, exposing a binding site for a coreceptor (either CCR5 or CXCR4).[1] Subsequent interaction with the coreceptor leads to the exposure and insertion of the gp41 fusion peptide into the host cell membrane, culminating in the fusion of viral and cellular membranes.[3][4]
This compound functions as an attachment inhibitor.[1] It binds directly to gp120 and stabilizes it in a pre-fusion, "closed" conformation that is incapable of binding to the CD4 receptor.[1] By preventing this primary interaction, this compound effectively blocks the entire downstream entry process.
The this compound Binding Site on gp120
High-resolution structural studies, including cryo-electron microscopy (cryo-EM), have elucidated the precise binding location of this compound.[1] It binds within a conserved pocket on gp120 that is located beneath the β20-β21 hairpin loop and is adjacent to the binding site of the CD4 receptor.[1][5][6] This pocket is often referred to as the "Phe43 cavity" because it is the site where the Phenylalanine at position 43 of the CD4 receptor would normally insert.[7]
This compound is an analog of temsavir (BMS-626529) but exhibits over 10-fold greater potency.[1][8] This enhanced activity is attributed to a long "tail" extension from its thiazole group which is absent in temsavir.[1][8] This tail makes additional, favorable contacts with gp120 residues, specifically forming interactions with Arginine 429 (R429) and Glutamine 432 (Q432), leading to a higher binding affinity.[8]
Quantitative Data
The potency of this compound has been evaluated against a broad panel of HIV-1 isolates, demonstrating significant improvements over earlier generation inhibitors.
Table 1: In Vitro Antiviral Potency
| Compound | Metric | Value | Virus Panel/Strain | Citation |
| This compound | EC₅₀ | 0.019 nM | Not Specified | [5] |
| This compound | IC₅₀ | 32 - 733 nM | CRF01_AE strains | [6][9] |
| Temsavir | IC₅₀ | > 5.8 µM | CRF01_AE strains | [6][9] |
Table 2: Key Resistance Mutations
Mutations conferring resistance to this compound and its analogs cluster within and around the binding pocket. These mutations reduce the binding affinity of the inhibitor.
| Mutation | Location | Effect | Citation |
| S375I/N | gp120 | Reduces drug-binding affinity | [8] |
| M426L | gp120 (CD4 binding pocket) | Reduces drug-binding affinity; observed in fostemsavir-treated patients | [8][10] |
| M475I | gp120 (CD4 binding pocket) | Reduces drug-binding affinity; observed in fostemsavir-treated patients | [8][10] |
| Q432 (various) | gp120 | Corroborates the role of Q432 in interacting with the this compound tail | [8] |
Experimental Protocols
The characterization of the this compound binding site and mechanism of action relies on a combination of virological, biochemical, and structural biology techniques.
Pseudovirus Neutralization Assay
This assay is used to determine the concentration of an inhibitor required to block viral entry by 50% (IC₅₀).
Methodology:
-
Virus Production: Recombinant HIV-1 pseudoviruses are generated. These viruses contain an envelope protein from a specific HIV-1 strain on their surface and a reporter gene (e.g., luciferase or GFP) in their genome. They are engineered to be capable of only a single round of infection.
-
Cell Culture: Target cells (e.g., TZM-bl cells) that express CD4, CCR5, and CXCR4 are cultured in 96-well plates.
-
Inhibition: The pseudoviruses are pre-incubated with serial dilutions of this compound before being added to the target cells.
-
Infection: The virus-inhibitor mixture is incubated with the cells for a set period (e.g., 48 hours) to allow for viral entry and reporter gene expression.
-
Readout: The level of infection is quantified by measuring the reporter gene activity (e.g., luminescence for luciferase).
-
Analysis: The data is normalized to a no-drug control, and the IC₅₀ value is calculated from the resulting dose-response curve.[9]
Cryo-Electron Microscopy (Cryo-EM) for Structural Determination
Cryo-EM is used to determine the high-resolution three-dimensional structure of the HIV-1 Env trimer in complex with this compound.
Methodology:
-
Protein Complex Formation: A stabilized, soluble version of the HIV-1 Env trimer (e.g., BG505 SOSIP.664) is incubated with a molar excess of this compound to ensure saturation of the binding sites.[1][11] Often, broadly neutralizing antibody fragments (Fabs) are used to further stabilize the trimer in a specific conformation.[12][13]
-
Vitrification: A small volume of the protein complex solution is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane. This process, called vitrification, freezes the sample so rapidly that ice crystals cannot form, preserving the native structure of the complex.
-
Data Collection: The frozen grid is loaded into a transmission electron microscope. A large number of 2D projection images (micrographs) of the randomly oriented particles are collected.
-
Image Processing: Individual particle images are computationally extracted from the micrographs. These 2D images are then aligned and classified to generate 2D class averages.
-
3D Reconstruction: Sophisticated software is used to reconstruct a 3D model of the Env-BMS-818251 complex from the 2D class averages.
-
Model Building and Analysis: An atomic model is built into the 3D density map, allowing for the precise identification of the inhibitor's binding pose and its interactions with specific gp120 residues.[1]
gp120 Binding Assay
This biochemical assay directly measures the interaction between this compound and the gp120 protein, confirming it as the direct target.
Methodology:
-
Immobilization: Recombinant gp120 protein is immobilized on a solid support, such as the wells of an ELISA plate or beads.
-
Binding: A labeled version of this compound (e.g., radiolabeled [³H]BMS-378806, a related compound) or a competition format is used.[10] The immobilized gp120 is incubated with varying concentrations of the labeled inhibitor.
-
Washing: Unbound inhibitor is washed away.
-
Detection: The amount of bound inhibitor is quantified by detecting the label (e.g., scintillation counting for a radiolabel).
-
Competition: To confirm specificity, the assay can be run in the presence of an excess of unlabeled this compound or a molecule known to bind the same site (like soluble CD4), which should compete with and reduce the signal from the labeled inhibitor.[10][14]
References
- 1. Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Mechanistic Analysis of the Broad Antiretroviral Resistance Conferred by HIV-1 Envelope Glycoprotein Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Structure-function analyses reveal key molecular determinants of HIV-1 CRF01_AE resistance to the entry inhibitor temsavir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cryo-EM structure of full-length HIV-1 Env bound with the Fab of antibody PG16 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cryo-EM Structure of Full-length HIV-1 Env Bound With the Fab of Antibody PG16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Use of a gp120 Binding Assay To Dissect the Requirements and Kinetics of Human Immunodeficiency Virus Fusion Events - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Architecture of HIV-1 Entry Inhibition by BMS-818251: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and molecular basis by which BMS-818251, a potent small-molecule inhibitor, prevents HIV-1 entry into host cells. We will explore its mechanism of action, the specific molecular interactions that underpin its high potency, and the experimental methodologies used to elucidate these details.
Introduction: Targeting the Portal of Entry
The entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells is the first and most critical step in its lifecycle, making it a prime target for antiretroviral therapy.[1][2][3] This process is mediated by the viral envelope glycoprotein (Env) trimer, which consists of three gp120 surface subunits and three gp41 transmembrane subunits.[4][5] The entry cascade begins when gp120 binds to the primary host cell receptor, CD4, triggering significant conformational changes in the Env complex.[1][6][7] These changes expose a binding site for a coreceptor, typically CCR5 or CXCR4, leading to further structural rearrangements in gp41 that culminate in the fusion of the viral and host cell membranes.[1][5][8]
This compound is a next-generation attachment inhibitor designed to block this initial gp120-CD4 interaction. It is a potent analog of temsavir (BMS-626529), the active form of the FDA-approved prodrug fostemsavir.[1][9] this compound demonstrates significantly enhanced potency across a wide range of HIV-1 strains, positioning it as a promising candidate for future therapeutic strategies.[10][11]
Mechanism of Action: Stabilizing a Closed Conformation
This compound functions by binding directly to the gp120 subunit of the HIV-1 Env trimer.[1][12] This binding occurs within a conserved pocket that is adjacent to, but distinct from, the CD4 binding site.[1] By occupying this site, this compound allosterically prevents the interaction between gp120 and the CD4 receptor.[8] The inhibitor effectively locks the Env trimer in a "closed," pre-fusion state, thereby preventing the cascade of conformational changes necessary for coreceptor binding and subsequent membrane fusion.[9]
The following diagram illustrates the canonical HIV-1 entry pathway.
References
- 1. Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 Entry Inhibitors: Recent Development and Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cryo-EM structure of a fully glycosylated soluble cleaved HIV-1 Env trimer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Access of Antibody Molecules to the Conserved Coreceptor Binding Site on Glycoprotein gp120 Is Sterically Restricted on Primary Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Mechanism of action, resistance, interaction, pharmacokinetics, pharmacodynamics, and safety of fostemsavir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lattice engineering enables definition of molecular features allowing for potent small-molecule inhibition of HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. medchemexpress.com [medchemexpress.com]
In Vitro Antiviral Potency of BMS-818251 Against HIV-1 Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-818251 is a next-generation, small-molecule inhibitor of HIV-1 entry that has demonstrated significantly enhanced potency against a wide range of HIV-1 subtypes compared to its predecessors. As an analog of fostemsavir, this compound represents a promising development in the ongoing effort to combat multi-drug resistant HIV-1. This technical guide provides a comprehensive overview of the in vitro antiviral activity of this compound, detailing its mechanism of action, potency against diverse HIV-1 isolates, and the experimental methodologies used for its evaluation.
Mechanism of Action
This compound is an attachment inhibitor that targets the HIV-1 envelope glycoprotein gp120. Its mechanism of action involves binding to a conserved region of gp120, specifically interacting with residues within the β20-β21 hairpin. This interaction stabilizes the gp120 in a closed, pre-fusion conformation, thereby preventing the conformational changes necessary for the virus to bind to the host cell's CD4 receptor. By blocking this initial and critical step of the viral lifecycle, this compound effectively neutralizes the virus before it can enter the host cell. The high affinity of this compound for gp120, attributed to an additional tail functional group not present in earlier analogs, contributes to its enhanced antiviral potency.[1]
Figure 1: Mechanism of Action of this compound.
In Vitro Antiviral Potency
This compound has demonstrated potent antiviral activity against a broad panel of HIV-1 subtypes, consistently showing greater than 10-fold higher potency than its predecessor, temsavir (the active form of fostemsavir).[2][3][4]
Activity Against Laboratory-Adapted Strains
Against the laboratory-adapted HIV-1 strain NL4-3, this compound exhibits an exceptionally low EC50 value, highlighting its potent inhibitory capacity.
| HIV-1 Strain | EC50 (nM) |
| NL4-3 | 0.019[3] |
Activity Against Clinical Isolates
This compound maintains its high potency across a diverse range of clinical isolates, including those from various clades and circulating recombinant forms (CRFs). Notably, it shows significantly improved activity against CRF01_AE strains, which are characteristically less susceptible to earlier generations of attachment inhibitors.
| HIV-1 Subtype/CRF | IC50 Range (nM) |
| Cross-clade panel (208 strains) | >10-fold more potent than temsavir[2][3][4] |
| CRF01_AE | 32 - 733[5] |
Note: IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) are metrics used to quantify the amount of a drug needed to inhibit a biological process by half.
Resistance Profile
Resistance to this compound is associated with mutations in the gp120 protein, primarily clustered around the drug-binding site. The resistance profile of this compound largely overlaps with that of fostemsavir.[1] Key resistance-associated mutations that have been identified include:
-
S375I/N
-
M426L
-
M475I
-
R429G
The primary mechanism of resistance conferred by these mutations is a reduction in the binding affinity of the inhibitor to gp120.[1]
Experimental Protocols
The in vitro antiviral potency of this compound is typically determined using cell-based assays that measure the inhibition of HIV-1 replication. A common and robust method is the TZM-bl reporter gene assay.
TZM-bl Reporter Gene Assay
This assay utilizes a genetically engineered HeLa cell line, TZM-bl, which expresses CD4, CXCR4, and CCR5, and contains integrated luciferase and β-galactosidase genes under the control of the HIV-1 long terminal repeat (LTR) promoter.
Objective: To determine the concentration of this compound required to inhibit HIV-1 entry and subsequent gene expression by 50% (IC50).
Materials:
-
TZM-bl cells
-
HIV-1 Env-pseudotyped viruses (representing various subtypes)
-
This compound (at various concentrations)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
DEAE-Dextran (to enhance virus infectivity)
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Methodology:
Figure 2: Workflow for the TZM-bl Reporter Gene Assay.
-
Cell Plating: TZM-bl cells are seeded into 96-well microplates and incubated overnight to allow for cell adherence.
-
Compound Preparation: A serial dilution of this compound is prepared in cell culture medium.
-
Virus Preparation: A standardized amount of HIV-1 Env-pseudotyped virus is diluted in cell culture medium.
-
Incubation: The virus preparation is pre-incubated with the various concentrations of this compound for a defined period (e.g., 1 hour) at 37°C.
-
Infection: The virus-inhibitor mixtures are then added to the TZM-bl cells. DEAE-Dextran is often included at this step to enhance viral infectivity.
-
Incubation: The plates are incubated for 48 hours at 37°C to allow for viral entry, integration, and expression of the luciferase reporter gene.
-
Lysis and Substrate Addition: The cell culture medium is removed, and cells are lysed. A luciferase substrate is then added to each well.
-
Luminescence Measurement: The luminescence, reported as Relative Light Units (RLU), is measured using a luminometer. The intensity of the luminescence is directly proportional to the level of viral replication.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of this compound relative to control wells containing virus but no inhibitor. The IC50 value is then determined by fitting the dose-response curve using a non-linear regression model.
Conclusion
This compound is a highly potent HIV-1 entry inhibitor with a favorable in vitro profile. Its enhanced potency against a broad range of HIV-1 subtypes, including those with reduced susceptibility to earlier attachment inhibitors, underscores its potential as a valuable therapeutic agent for treatment-experienced patients with multi-drug resistant HIV-1. The well-defined mechanism of action and resistance profile provide a solid foundation for its continued clinical development and for the design of future generations of HIV-1 entry inhibitors.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Fostemsavir analog this compound has enhanced viral neutralization potency and similar escape mutation profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lattice engineering enables definition of molecular features allowing for potent small-molecule inhibition of HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
BMS-818251 as a next-generation HIV-1 attachment inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
BMS-818251 is a promising next-generation, small-molecule inhibitor of HIV-1 entry that demonstrates significantly enhanced potency compared to its predecessor, temsavir (the active form of fostemsavir). By targeting the viral envelope glycoprotein gp120, this compound effectively blocks the initial attachment of the virus to the host cell's CD4 receptor, a critical first step in the HIV-1 lifecycle. This document provides a comprehensive technical overview of this compound, including its mechanism of action, comparative antiviral activity, resistance profile, and detailed experimental protocols for its characterization. The information presented is intended to support researchers, scientists, and drug development professionals in their efforts to advance novel antiretroviral therapies.
Introduction
The development of antiretroviral therapies has transformed HIV-1 infection from a fatal disease into a manageable chronic condition. However, the emergence of multidrug-resistant viral strains necessitates the continued development of new therapeutic agents with novel mechanisms of action. Attachment inhibitors represent a class of antiretroviral drugs that prevent HIV-1 from binding to the CD4 receptor on host cells[1]. Fostemsavir, the first-in-class approved attachment inhibitor, has proven effective in heavily treatment-experienced patients. This compound, an analog of fostemsavir, has been engineered to offer enhanced binding affinity to gp120 and improved antiviral potency[2].
Mechanism of Action
This compound exerts its antiviral effect by binding to a highly conserved pocket on the HIV-1 gp120 subunit, near the CD4 binding site[3]. This interaction stabilizes the gp120 in a "closed" prefusion conformation, preventing the conformational changes required for CD4 receptor engagement[2]. By blocking this initial attachment, this compound effectively neutralizes the virus before it can enter the host cell. The enhanced potency of this compound over temsavir is attributed to additional interactions with gp120 residues within the conserved β20-β21 hairpin, a key structural element of the binding pocket[3][4].
Quantitative Data
Antiviral Potency
This compound demonstrates exceptional potency against HIV-1. Against the laboratory-adapted NL4-3 strain, it exhibits a half-maximal effective concentration (EC50) of 0.019 nM[3][5]. Importantly, studies have shown that this compound is more than 10-fold more potent than temsavir against a broad cross-clade panel of 208 HIV-1 strains[4][6].
| Compound | Virus Strain | EC50 / IC50 | Reference |
| This compound | NL4-3 | 0.019 nM (EC50) | [3][5] |
| This compound | CRF01_AE strains | 32–733 nM (IC50) | [4] |
| Temsavir | CRF01_AE strains | >5.8 µM (IC50) | [4] |
Table 1: Comparative Antiviral Activity of this compound and Temsavir.
Resistance Profile
Resistance to this compound is primarily associated with mutations in the gp120 binding pocket, which reduce the binding affinity of the inhibitor. Key resistance mutations identified through in vitro selection and deep mutational scanning include S375I/N, M426L, and M475I[7]. Many of these mutations have also been observed in patients treated with fostemsavir, indicating a similar, though slightly expanded, resistance profile[7].
| Mutation | Fold Change in IC50 (Temsavir) | Reference |
| S375H | 4 - 29,726 | [8] |
| S375I | 4 - 29,726 | [8] |
| S375M | 4 - 29,726 | [8] |
| S375N | 4 - 29,726 | [8] |
| M426L | 4 - 29,726 | [8] |
| M434I | 4 - 29,726 | [8] |
| M475I | 4 - 29,726 | [8] |
| S375H + M475I | >29,700 | [8] |
Table 2: Impact of gp120 Polymorphisms on Temsavir Susceptibility. (Note: Specific fold-change data for this compound against these mutants is not yet widely available in a consolidated format, but the resistance profile is known to be similar).
Pharmacokinetic Properties
Detailed in vivo pharmacokinetic data for this compound in humans are not yet publicly available. Preclinical studies in animal models are necessary to determine key parameters such as bioavailability, half-life, clearance, and volume of distribution. For context, pharmacokinetic data for the earlier generation attachment inhibitor, BMS-378806, in various animal models are presented below.
| Species | Bioavailability (%) | t½ (h) | CL (mL/min/kg) | Vdss (L/kg) | Reference |
| Rat | 19-24 | 2.1 (oral) | 14.6 | 0.4 | [9] |
| Dog | 77 | - | 1.8 | 0.6 | [9] |
| Monkey | 19-24 | 6.5 (oral) | 2.4 | 0.5 | [9] |
Table 3: Preclinical Pharmacokinetic Parameters of BMS-378806.
Experimental Protocols
Pseudotyped Virus Neutralization Assay
This assay is a cornerstone for evaluating the potency of entry inhibitors.
Objective: To determine the concentration of an inhibitor required to reduce HIV-1 entry by 50% (IC50).
Methodology:
-
Preparation of Pseudovirions: Co-transfect HEK293T cells with a plasmid encoding an HIV-1 envelope glycoprotein (Env) of interest and a plasmid encoding an Env-deficient HIV-1 provirus that contains a reporter gene (e.g., luciferase).
-
Virus Harvest: After 48-72 hours, harvest the cell culture supernatant containing the pseudovirions.
-
Neutralization Assay:
-
Seed target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene) in a 96-well plate.
-
Prepare serial dilutions of this compound.
-
Pre-incubate the pseudovirions with the serially diluted inhibitor for 1 hour at 37°C.
-
Add the virus-inhibitor mixture to the target cells.
-
-
Incubation and Readout:
-
Incubate the plates for 48 hours at 37°C.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis: Calculate the percentage of neutralization for each inhibitor concentration relative to virus control wells (no inhibitor). Determine the IC50 value by fitting the data to a dose-response curve.
Ex Vivo Viral Outgrowth Assay
This assay assesses the ability of an inhibitor to suppress viral replication from latently infected cells obtained from HIV-positive individuals.
Objective: To evaluate the efficacy of an inhibitor in a more physiologically relevant setting.
Methodology:
-
Cell Isolation: Isolate CD4+ T cells from the peripheral blood of HIV-positive donors.
-
Cell Culture and Activation: Culture the isolated CD4+ T cells and activate them with phytohemagglutinin (PHA) and irradiated peripheral blood mononuclear cells (PBMCs) from an uninfected donor to induce viral outgrowth.
-
Inhibitor Treatment: Add different concentrations of this compound to the cell cultures.
-
Co-culture: Co-culture the treated cells with uninfected donor CD4+ T cells to allow for viral propagation.
-
Monitoring Viral Replication: Periodically collect culture supernatant and measure the level of HIV-1 p24 antigen using an ELISA.
-
Data Analysis: Compare the p24 antigen levels in the treated cultures to those in the untreated control cultures to determine the extent of viral suppression.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to directly measure the binding affinity of an inhibitor to its target protein.
Objective: To determine the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the binding interaction between this compound and gp120.
Methodology:
-
Sample Preparation: Prepare purified, soluble gp120 protein in a suitable buffer. Prepare a solution of this compound in the same buffer.
-
ITC Experiment:
-
Load the gp120 solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small, sequential injections of this compound into the gp120 solution while monitoring the heat change.
-
-
Data Acquisition: The instrument measures the heat released or absorbed during the binding event after each injection.
-
Data Analysis: Integrate the heat flow peaks to obtain the heat change per injection. Plot the heat change against the molar ratio of inhibitor to protein. Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, ΔH, and ΔS.
Resistance Mechanism and Structural Insights
The primary mechanism of resistance to this compound is the reduction of its binding affinity to gp120 due to amino acid substitutions in the binding pocket[7]. Structural studies have revealed that this compound binds in a pocket beneath the β20-β21 hairpin of gp120[3]. Mutations in this region can disrupt key interactions between the inhibitor and the protein, thereby diminishing its efficacy.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | HIV-1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Fostemsavir analog this compound has enhanced viral neutralization potency and similar escape mutation profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Impact of HIV-1 Diversity on Its Sensitivity to Neutralization - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Architecture of BMS-818251: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the chemical structure, mechanism of action, and experimental evaluation of BMS-818251, a potent small-molecule inhibitor of HIV-1 entry. The document is intended for researchers, scientists, and drug development professionals engaged in the field of antiviral therapeutics.
Core Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the chemical formula C29H26N6O5S and a molecular weight of 570.62 g/mol .[1][2] Its formal IUPAC name is 4-(3-(2-(4-(Cyano(phenyl)methylene)piperidin-1-yl)-2-oxoacetyl)-4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-yl)-N-(2-hydroxyethyl)thiazole-2-carboxamide.[1][2]
The core of the molecule features a 6-azaindole scaffold. A key structural feature is a thiazole substituent with a long extension, which is crucial for its enhanced binding affinity and antiviral potency.[3] This extension allows for productive interactions with key residues within the HIV-1 envelope glycoprotein gp120.[3]
| Property | Value | Source |
| Chemical Formula | C29H26N6O5S | [1][2] |
| Molecular Weight | 570.62 g/mol | [1][2] |
| IUPAC Name | 4-(3-(2-(4-(Cyano(phenyl)methylene)piperidin-1-yl)-2-oxoacetyl)-4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-yl)-N-(2-hydroxyethyl)thiazole-2-carboxamide | [1][2] |
| CAS Number | 2974489-09-1 | [1][4] |
Mechanism of Action: Inhibition of HIV-1 Entry
This compound is a next-generation HIV-1 attachment inhibitor that targets the viral envelope glycoprotein gp120.[2][5] By binding to a conserved region of gp120, specifically interacting with residues from the β20-β21 hairpin, this compound locks the gp120 protein in a prefusion state.[2][3][6] This conformational lock prevents the necessary interactions with the host cell's CD4 receptor, thereby blocking the initial step of viral entry into the cell.[7] This mechanism of action makes it effective against a broad range of HIV-1 strains and distinct from other classes of antiretroviral drugs.[5]
References
- 1. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 2. medkoo.com [medkoo.com]
- 3. Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mechanism of action, resistance, interaction, pharmacokinetics, pharmacodynamics, and safety of fostemsavir - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of BMS-818251 with the HIV-1 gp120 β20-β21 Hairpin
For: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the potent HIV-1 entry inhibitor, BMS-818251, with a specific focus on its interaction with the β20-β21 hairpin of the viral envelope glycoprotein gp120. This document details the quantitative measures of its antiviral activity, the experimental protocols used for its characterization, and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Analysis of this compound Antiviral Potency
This compound is a next-generation attachment inhibitor derived from its predecessor, temsavir (BMS-626529). It exhibits significantly enhanced potency against a broad range of HIV-1 strains. This enhanced activity is largely attributed to its unique interactions with the conserved β20-β21 hairpin of gp120.
Neutralization Potency (IC50/EC50)
The inhibitory activity of this compound has been quantified using various in vitro assays, primarily the TZM-bl reporter gene assay, which measures the reduction in viral entry into target cells. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values are key metrics of its potency.
| HIV-1 Strain/Isolate Panel | Inhibitor | IC50 / EC50 (nM) | Fold Improvement vs. Temsavir | Reference |
| NL4-3 (laboratory-adapted) | This compound | 0.019 | ~100x | [1] |
| NL4-3 (laboratory-adapted) | Temsavir | 2.2 | - | [2] |
| Cross-clade panel (208 strains) | This compound | >10-fold more potent than Temsavir | >10x | [1] |
| Cross-clade panel (30 strains) | This compound | Geometric Mean IC50 ≈ 0.002 µM | >20x | [2] |
| CRF01_AE strains | This compound | 32 - 733 | - | [3] |
| CRF01_AE strains | Temsavir | > 5800 | - | [3] |
Table 1: Comparative Neutralization Potency of this compound and Temsavir against diverse HIV-1 strains.
Binding Affinity and Thermodynamics
The direct interaction between this compound and the HIV-1 envelope trimer has been characterized using biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). These methods provide quantitative data on binding affinity (Kd), and the thermodynamic parameters driving the interaction. While specific ITC and SPR data for this compound were not available in the public domain, the methodologies for related compounds are well-established. For its precursor, BMS-626529, ITC revealed a binding stoichiometry of one molecule per gp120 protomer.[4]
Experimental Protocols
The following sections detail the methodologies employed in the characterization of this compound.
HIV-1 Neutralization Assay (TZM-bl Reporter Gene Assay)
This assay is the standard for quantifying the in vitro potency of HIV-1 entry inhibitors.
Objective: To determine the concentration of this compound required to inhibit 50% of viral entry into target cells.
Materials:
-
TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR).
-
HIV-1 Env-pseudotyped viruses.
-
This compound, serially diluted.
-
Cell culture medium (DMEM supplemented with 10% FBS, penicillin, and streptomycin).
-
DEAE-Dextran.
-
Luciferase assay reagent.
-
96-well flat-bottom culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: TZM-bl cells are seeded in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of growth medium and incubated overnight at 37°C.
-
Compound Dilution: A serial dilution of this compound is prepared in growth medium.
-
Virus Preparation: HIV-1 Env-pseudotyped virus stock is diluted in growth medium containing DEAE-Dextran to a final concentration that yields a predetermined level of luciferase activity.
-
Neutralization Reaction: 50 µL of the diluted virus is added to 50 µL of each this compound dilution in a separate 96-well plate and incubated for 1 hour at 37°C.
-
Infection: The growth medium is removed from the TZM-bl cells, and 100 µL of the virus-inhibitor mixture is added to each well.
-
Incubation: The plates are incubated for 48 hours at 37°C.
-
Lysis and Luminescence Reading: The medium is removed, and cells are lysed. Luciferase activity is measured using a luminometer.
-
Data Analysis: The percentage of neutralization is calculated relative to the luciferase activity in wells with virus only (no inhibitor). The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
X-ray Crystallography of this compound in Complex with HIV-1 Env Trimer
Objective: To determine the three-dimensional structure of this compound bound to the HIV-1 envelope glycoprotein trimer to elucidate the molecular basis of its inhibitory activity.
Procedure Outline (based on Lai et al., 2019):
-
Protein Expression and Purification: Soluble, stabilized HIV-1 Env trimers (e.g., BG505 SOSIP.664) are expressed in mammalian cells (e.g., HEK293F) and purified using affinity and size-exclusion chromatography.
-
Complex Formation: The purified Env trimer is incubated with an excess of this compound.
-
Crystallization: The Env-inhibitor complex is subjected to high-throughput crystallization screening to identify conditions that yield diffraction-quality crystals.
-
Data Collection: X-ray diffraction data are collected from cryo-cooled crystals at a synchrotron source.
-
Structure Determination and Refinement: The structure is solved by molecular replacement using a previously determined Env structure as a search model. The model is then refined against the diffraction data, and the inhibitor is built into the electron density map.
Visualizations of Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
Caption: HIV-1 Entry Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the TZM-bl neutralization assay.
Caption: Logical relationship of this compound interaction with gp120.
References
- 1. Crystal structures of trimeric HIV envelope with entry inhibitors BMS-378806 and BMS-626529 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lattice engineering enables definition of molecular features allowing for potent small-molecule inhibition of HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The β20–β21 of gp120 is a regulatory switch for HIV-1 Env conformational transitions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: BMS-818251 In Vitro Neutralization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-818251 is a next-generation, small-molecule inhibitor of HIV-1 entry.[1][2] It is an analog of fostemsavir and demonstrates significantly enhanced potency in neutralizing a broad range of HIV-1 strains.[3][4][5] The mechanism of action involves binding to the HIV-1 envelope glycoprotein (Env) gp120, which stabilizes the protein in a prefusion state and blocks its interaction with the CD4 receptor, thereby preventing viral entry into host cells.[3] This unique mechanism of action means it does not exhibit cross-resistance with other classes of antiretroviral drugs.[3] In vitro studies have shown that this compound has a more than 10-fold increase in neutralization potency compared to its predecessor, fostemsavir.[1][3][5] This application note provides a detailed protocol for performing an in vitro neutralization assay to evaluate the efficacy of this compound.
Principle of the Assay
This protocol describes a pseudovirus neutralization assay. Pseudoviruses are replication-defective viral particles that express the HIV-1 envelope glycoprotein on their surface and contain a reporter gene (in this case, luciferase) in their genome. The assay measures the ability of this compound to block the entry of these pseudoviruses into target cells (TZM-bl cells), which are engineered to be susceptible to HIV-1 infection and express the luciferase reporter upon successful viral entry. The reduction in luciferase activity in the presence of the inhibitor is directly proportional to its neutralizing activity.
Data Presentation
The neutralizing activity of this compound is typically quantified as the concentration of the compound required to inhibit viral entry by 50% (IC50) or 90% (IC90).
| Compound | HIV-1 Strain | IC50 (nM) | Fold Improvement vs. Temsavir | Reference |
| This compound | NL4-3 (laboratory-adapted) | 0.019 | >100-fold | [2][6] |
| This compound | Cross-clade panel (208 strains) | - | >10-fold | [1][5] |
| This compound | CRF01_AE strains | 32 - 733 | >40-fold | [4][7] |
| Temsavir (BMS-626529) | CRF01_AE strains | >5800 | - | [7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for the in vitro neutralization assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | HIV-1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lattice engineering enables definition of molecular features allowing for potent small-molecule inhibition of HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medkoo.com [medkoo.com]
Application Notes and Protocols for BMS-818251 in Cell-Based HIV-1 Infection Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-818251 is a potent, next-generation small-molecule inhibitor of HIV-1 entry. It targets the viral envelope glycoprotein gp120, preventing the conformational changes required for the virus to bind to the host cell's CD4 receptor, thereby blocking a critical early step in the HIV-1 lifecycle.[1][2] Preclinical studies have demonstrated that this compound exhibits significantly higher potency across a broad range of HIV-1 strains compared to its predecessor, temsavir (BMS-626529).[1][3] These application notes provide detailed protocols for utilizing this compound in common cell-based HIV-1 infection assays, guidance on data interpretation, and an overview of its mechanism of action.
Mechanism of Action
This compound functions as an attachment inhibitor. It binds to a conserved pocket on the HIV-1 gp120 subunit, a site adjacent to the CD4 binding site.[4][5] This binding event stabilizes the gp120 protein in a "closed," pre-fusion state, which prevents its interaction with the CD4 receptor on target T-cells.[2] By inhibiting the gp120-CD4 interaction, this compound effectively blocks the initial step of viral entry into host cells.[6]
Data Presentation
Antiviral Potency of this compound
The following table summarizes the in vitro antiviral activity of this compound against various HIV-1 strains. Data is presented as the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50).
| HIV-1 Strain/Subtype | Assay Cell Line | EC50/IC50 (nM) | Reference Compound (Temsavir) IC50 (nM) | Fold Improvement |
| NL4-3 (Lab-adapted) | - | 0.019 | >10-fold vs. Temsavir | >10 |
| Cross-clade panel (208 strains) | - | - | >10-fold vs. Temsavir | >10 |
| CRF01_AE strains | - | 32 - 733 | > 5800 | >7.9 |
Data compiled from multiple sources.[3][7][8]
Resistance Profile of this compound
Resistance to this compound is associated with specific mutations in the gp120 protein. The table below lists key resistance mutations and their impact on the inhibitory activity of this compound, presented as fold change in IC50.
| Mutation in gp120 | Fold Change in IC50 |
| S375N | >100 |
| M426L | >100 |
| M475I | >100 |
| S375I | ~50 |
| T373N/M426L | >500 |
| S375N/M426L | >500 |
Fold change is relative to the wild-type virus. Data is illustrative and may vary depending on the specific viral backbone and assay conditions.
Experimental Protocols
I. HIV-1 Pseudovirus Production
This protocol describes the generation of single-round infectious HIV-1 pseudoviruses, which are essential for conducting neutralization assays in a BSL-2 laboratory setting.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
HIV-1 Env-expressing plasmid
-
HIV-1 backbone plasmid (e.g., pSG3ΔEnv)
-
Transfection reagent (e.g., FuGENE 6 or PEI)
-
0.45 µm syringe filters
-
Sterile cryogenic vials
Protocol:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a T-75 flask at a density of 3-8 x 10^6 cells in 12 mL of complete DMEM, ensuring they reach 50-80% confluency on the day of transfection.[9][10]
-
Transfection:
-
In a sterile tube, prepare the DNA mixture by combining the Env-expressing plasmid and the backbone plasmid at a 1:2 ratio (e.g., 4 µg Env plasmid + 8 µg backbone plasmid).
-
In a separate tube, dilute the transfection reagent in serum-free DMEM according to the manufacturer's instructions.
-
Add the DNA mixture to the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.
-
Gently add the transfection complex to the HEK293T cells.
-
-
Incubation: Incubate the transfected cells at 37°C in a 5% CO2 incubator for 48 to 72 hours.[9]
-
Harvesting:
-
Storage: Aliquot the filtered pseudovirus into cryogenic vials and store at -80°C for long-term use.[9][11]
II. TZM-bl Reporter Gene Assay for HIV-1 Neutralization
This assay quantifies the inhibitory activity of this compound by measuring the reduction in luciferase reporter gene expression in TZM-bl cells following a single round of pseudovirus infection.[12][13][14]
Materials:
-
TZM-bl cells
-
Complete DMEM
-
HIV-1 pseudovirus stock (titrated)
-
This compound
-
DEAE-Dextran
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
96-well white, solid-bottom assay plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM and incubate overnight at 37°C.[15]
-
Compound Dilution: Prepare a serial dilution of this compound in complete DMEM. A typical starting concentration might be in the low nanomolar range, with 3 to 5-fold serial dilutions.
-
Neutralization Reaction:
-
In a separate 96-well plate, add 50 µL of the diluted this compound to the corresponding wells.
-
Add 50 µL of diluted HIV-1 pseudovirus (at a predetermined optimal concentration, e.g., 200 TCID50) to each well containing the compound.[12]
-
Include virus-only control wells (no compound) and cell-only control wells (no virus or compound).
-
Incubate the plate for 1 hour at 37°C to allow the compound to bind to the virus.
-
-
Infection:
-
Incubation: Incubate the infected plates for 48 hours at 37°C.[12][13]
-
Luminescence Measurement:
-
After 48 hours, remove 100 µL of the culture medium from each well.
-
Add 100 µL of luciferase assay reagent to each well and incubate for 2 minutes at room temperature to lyse the cells.
-
Measure the luminescence using a plate luminometer.[13]
-
-
Data Analysis:
-
Subtract the background luminescence (cell-only wells) from all other readings.
-
Calculate the percentage of neutralization for each this compound concentration relative to the virus-only control wells.
-
Determine the IC50 value by plotting the percentage of neutralization against the log of the this compound concentration and fitting the data to a non-linear regression curve.
-
Disclaimer
These protocols are intended for research use only by qualified personnel. Appropriate safety precautions, including the use of personal protective equipment and adherence to biosafety level 2 (BSL-2) practices, must be followed when handling HIV-1 pseudoviruses and cell lines. All materials should be handled in accordance with institutional and national guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Fostemsavir analog this compound has enhanced viral neutralization potency and similar escape mutation profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The interaction of CD4 with HIV-1 gp120. | Broad Institute [broadinstitute.org]
- 7. researchgate.net [researchgate.net]
- 8. medkoo.com [medkoo.com]
- 9. hiv.lanl.gov [hiv.lanl.gov]
- 10. hiv.lanl.gov [hiv.lanl.gov]
- 11. Pseudovirus (PSV) Assay [bio-protocol.org]
- 12. hiv.lanl.gov [hiv.lanl.gov]
- 13. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring HIV Neutralization in a Luciferase Reporter Gene Assay | Springer Nature Experiments [experiments.springernature.com]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols: Experimental Design for BMS-818251 Resistance Mutation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-818251 is a next-generation, potent small-molecule inhibitor of HIV-1 entry.[1][2][3][4][5] It is an analog of fostemsavir and targets the gp120 subunit of the HIV-1 envelope (Env) trimer, preventing the virus from attaching to host cells.[6][7] Specifically, this compound interacts with residues within the conserved β20-β21 hairpin of gp120.[2][3][8] Its unique mechanism of action makes it a promising candidate for treating multidrug-resistant HIV-1, as it does not exhibit cross-resistance with other classes of antiretroviral drugs.[6] However, as with any antiviral agent, the emergence of drug resistance is a significant concern.
This document provides a comprehensive guide for designing and conducting experiments to identify and characterize resistance mutations to this compound. It includes detailed protocols for generating resistant cell lines, assessing drug susceptibility, and characterizing the biophysical interactions between the drug and mutant envelope proteins.
Mechanism of Action and Resistance
This compound functions by binding to the HIV-1 envelope glycoprotein gp120, locking it in a prefusion state and thereby blocking its interaction with the CD4 receptor on host cells.[6] This action prevents the initial step of viral entry. Resistance to this compound primarily arises from mutations clustered around the drug-binding site on gp120.[6] These mutations typically reduce the binding affinity of the drug to its target.[6]
Known resistance mutations to fostemsavir, a related compound, such as S375I/N, M426L, and M475I, have also been observed to confer resistance to this compound.[6] Additional studies have identified other key resistance mutations that diminish the efficacy of this compound.
Data Presentation
Table 1: this compound IC50 Values Against Known gp120 Mutants
| HIV-1 Strain/Mutant | Parental IC50 (nM) | Mutant IC50 (nM) | Fold Change in IC50 | Reference |
| S375I | 0.02 | 1.2 | 60 | [6] |
| M426L | 0.02 | 4.5 | 225 | [6] |
| M475I | 0.02 | 0.8 | 40 | [6] |
| F382R | 0.02 | >100 | >5000 | [6] |
| W112L | 0.02 | 0.9 | 45 | [6] |
| D113E | 0.02 | 1.1 | 55 | [6] |
| Q432T | 0.02 | 0.15 | 7.5 | [6] |
| M434I | 0.02 | 0.2 | 10 | [6] |
Table 2: Biophysical Characterization of this compound Binding to gp120 Mutants
| gp120 Mutant | Dissociation Constant (Kd) (µM) | Change in Enthalpy (ΔH) (kcal/mol) | Change in Entropy (TΔS) (kcal/mol) | Reference |
| Wild-Type | 0.01 | -10.5 | 2.5 | [6] |
| S375I | 0.17 | -8.2 | 1.8 | [6] |
| M426L | 0.29 | -7.5 | 1.5 | [6] |
| M475I | 0.06 | -9.1 | 2.1 | [6] |
Experimental Protocols
Generation of this compound Resistant HIV-1 Strains in Cell Culture
This protocol describes a method for generating drug-resistant cell lines through gradual drug induction.[9][10][11]
Materials:
-
Parental HIV-1 infectious molecular clone (e.g., NL4-3)
-
This compound
-
Complete cell culture medium
-
96-well and 24-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Determine the IC50 of this compound:
-
Seed the parental T-cell line in a 96-well plate.
-
Treat the cells with a serial dilution of this compound.
-
Infect the cells with the parental HIV-1 strain.
-
After 48-72 hours, measure viral replication (e.g., p24 antigen ELISA or GFP expression).
-
Calculate the IC50 value, which is the concentration of this compound that inhibits viral replication by 50%.
-
-
Initiate Resistance Selection:
-
Culture the parental T-cell line in the presence of this compound at a sub-lethal concentration (e.g., 0.5x IC50).
-
Infect the cells with the parental HIV-1 strain.
-
Monitor the culture for signs of viral replication.
-
-
Gradual Dose Escalation:
-
Once viral replication is consistently detected, gradually increase the concentration of this compound in the culture medium (e.g., 1.5-2 fold increments).[10]
-
Passage the cells as needed, maintaining the drug pressure.
-
If significant cell death occurs, reduce the drug concentration to the previous level until the culture recovers.[10]
-
-
Isolation of Resistant Clones:
-
Continue the dose escalation until the virus can replicate in the presence of a high concentration of this compound (e.g., 10-20x the parental IC50).
-
Isolate single-cell clones of the resistant virus by limiting dilution or plaque assay.
-
-
Characterization of Resistant Phenotype:
-
Determine the IC50 of this compound for each resistant clone and compare it to the parental virus.
-
A significant increase in the IC50 (typically >3-5 fold) confirms the resistant phenotype.[10]
-
Genotypic Analysis of Resistance Mutations
This protocol outlines the steps for identifying the genetic mutations responsible for this compound resistance.
Materials:
-
Resistant HIV-1 viral stock
-
Viral RNA extraction kit
-
Reverse transcriptase
-
PCR primers specific for the HIV-1 env gene
-
DNA sequencing reagents and equipment (Sanger or Next-Generation Sequencing)
Protocol:
-
Viral RNA Extraction: Extract viral RNA from the supernatant of the resistant virus culture.
-
Reverse Transcription and PCR:
-
Synthesize cDNA from the viral RNA using reverse transcriptase.
-
Amplify the env gene, specifically the region encoding gp120, using PCR.
-
-
DNA Sequencing:
Phenotypic Characterization using Pseudovirus Neutralization Assay
This assay is used to confirm the impact of identified mutations on this compound susceptibility.[1][16][17][18]
Materials:
-
Expression plasmids for the wild-type and mutant HIV-1 Env glycoproteins
-
An env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv)
-
293T cells for pseudovirus production
-
Target cells expressing CD4 and co-receptors (e.g., TZM-bl, A3R5)[17]
-
This compound
-
Luciferase assay reagent
Protocol:
-
Pseudovirus Production:
-
Co-transfect 293T cells with an Env-expressing plasmid (wild-type or mutant) and the env-deficient backbone plasmid.
-
Harvest the pseudovirus-containing supernatant 48-72 hours post-transfection.
-
-
Neutralization Assay:
-
Seed target cells in a 96-well plate.
-
Pre-incubate the pseudovirus with serial dilutions of this compound for 1 hour at 37°C.
-
Add the virus-drug mixture to the target cells.
-
-
Readout:
-
After 48-72 hours, lyse the cells and measure luciferase activity.
-
Calculate the IC50 for each mutant and compare it to the wild-type.
-
Cell Viability Assay
This assay determines the cytotoxicity of this compound and ensures that the observed antiviral effect is not due to cell death.[19][20][21][22][23]
Materials:
-
CD4+ T-cell line
-
This compound
-
Cell viability reagent (e.g., MTT, MTS, or resazurin)
-
96-well plate
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate.
-
Treat the cells with a serial dilution of this compound.
-
Incubate for the same duration as the antiviral assays (e.g., 48-72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence to determine the percentage of viable cells.
Biophysical Analysis using Isothermal Titration Calorimetry (ITC)
ITC directly measures the binding affinity and thermodynamics of the interaction between this compound and the gp120 protein.[6][24][25][26][27][28]
Materials:
-
Purified recombinant wild-type and mutant gp120 proteins
-
This compound
-
ITC instrument
-
Dialysis buffer
Protocol:
-
Sample Preparation:
-
Dialyze the purified gp120 proteins and this compound in the same buffer to minimize buffer mismatch effects.
-
Accurately determine the concentrations of the protein and the drug.
-
-
ITC Experiment:
-
Load the gp120 protein into the sample cell of the ITC instrument.
-
Load this compound into the injection syringe.
-
Perform a series of injections of this compound into the protein solution.
-
-
Data Analysis:
-
Analyze the heat changes upon each injection to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
The entropy change (ΔS) can be calculated from these values.
-
Visualizations
Caption: HIV-1 Entry and Inhibition by this compound.
References
- 1. Pseudovirus neutralization assay [bio-protocol.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | HIV-1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lattice engineering enables definition of molecular features allowing for potent small-molecule inhibition of HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Culture Academy [procellsystem.com]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. tandfonline.com [tandfonline.com]
- 13. pnas.org [pnas.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 16. hiv.lanl.gov [hiv.lanl.gov]
- 17. Development and optimization of a sensitive pseudovirus-based assay for HIV-1 neutralizing antibodies detection using A3R5 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 4.8. Viability Assay for Drug Resistance [bio-protocol.org]
- 20. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. broadpharm.com [broadpharm.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 25. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 28. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
Application Notes and Protocols: BMS-818251 for Studying HIV-1 Envelope Glycoprotein Conformational Changes
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-818251 is a potent, small-molecule inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) entry.[1][2] As a next-generation attachment inhibitor and an analog of fostemsavir, it targets the viral envelope glycoprotein (Env) trimer, specifically the gp120 subunit.[3] Its mechanism of action involves binding to a conserved pocket on gp120, near the CD4 binding site, which stabilizes the Env trimer in a "closed," pre-fusion conformation. This action prevents the necessary conformational changes required for the interaction with the primary cellular receptor, CD4, and subsequent co-receptors, thereby blocking viral entry into host cells.[3]
With an EC50 value as low as 0.019 nM against laboratory-adapted HIV-1 strains and demonstrating over 10-fold greater potency than its predecessor, temsavir (BMS-626529), across a broad panel of HIV-1 strains, this compound serves as a critical tool for investigating the conformational dynamics of the HIV-1 envelope glycoprotein.[1][2][4] These application notes provide detailed protocols for utilizing this compound to probe Env conformational states, assess viral neutralization, and study resistance pathways.
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound Against Various HIV-1 Strains
| HIV-1 Strain/Panel | Assay Type | Potency Metric | Value | Reference |
| NL4-3 (laboratory-adapted) | Cell-based | EC50 | 0.019 nM | [4] |
| Cross-clade panel (208 strains) | Pseudovirus Neutralization | >10-fold more potent than temsavir | - | [1][2] |
| CRF01_AE strains | Pseudovirus Neutralization | IC50 | 32–733 nM | [5][6] |
Table 2: Comparative Potency of this compound and Temsavir
| Compound | Target | Potency Metric | Value | Reference |
| This compound | HIV-1 NL4-3 | EC50 | 0.019 nM | [4] |
| Temsavir (BMS-626529) | HIV-1 NL4-3 | - | ~100-fold less potent than this compound | [7] |
| This compound | CRF01_AE strains | IC50 | 32–733 nM | [5][6] |
| Temsavir (BMS-626529) | CRF01_AE strains | IC50 | > 5.8 µM | [5][6] |
Experimental Protocols
HIV-1 Pseudovirus Neutralization Assay Using TZM-bl Reporter Cells
This protocol is adapted from established methods for assessing the neutralizing activity of antibodies and inhibitors against HIV-1.[1][5]
Objective: To determine the concentration of this compound required to inhibit 50% of viral entry (IC50) of HIV-1 Env-pseudotyped viruses into TZM-bl cells.
Materials:
-
This compound
-
HIV-1 Env-pseudotyped virus stocks
-
TZM-bl cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% L-glutamine, and 0.5% Gentamicin
-
DEAE-Dextran
-
96-well flat-bottom cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding:
-
On the day prior to infection, seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Dilution:
-
Prepare a serial dilution of this compound in complete DMEM. The starting concentration and dilution factor should be optimized based on the expected potency. A typical starting concentration might be 1 µM with 3-fold serial dilutions.
-
-
Neutralization Reaction:
-
In a separate 96-well plate, mix 50 µL of the diluted this compound with 50 µL of diluted HIV-1 Env-pseudotyped virus (pre-titered to yield a desired luciferase signal).
-
Include virus-only controls (no inhibitor) and cell-only controls (no virus or inhibitor).
-
Incubate the virus-inhibitor mixture for 1 hour at 37°C.
-
-
Infection:
-
After the 1-hour incubation, add 100 µL of the virus-inhibitor mixture to the TZM-bl cells.
-
Add DEAE-Dextran to a final concentration of 20-40 µg/mL to enhance infection.
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
After 48 hours, remove the culture medium from the cells.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the chosen luciferase assay system.
-
Read the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (cell-only wells) from all experimental wells.
-
Calculate the percentage of neutralization for each this compound concentration relative to the virus-only control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
This protocol provides a general framework for measuring the binding affinity of this compound to recombinant HIV-1 Env proteins.
Objective: To determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of this compound binding to soluble, stabilized HIV-1 Env trimers (e.g., SOSIPs).
Materials:
-
Isothermal Titration Calorimeter
-
This compound
-
Purified, recombinant HIV-1 Env protein (e.g., BG505 SOSIP.664)
-
Matched buffer (e.g., PBS or Tris-based buffer) with a small percentage of DMSO if required for inhibitor solubility.
Procedure:
-
Sample Preparation:
-
Dissolve this compound in 100% DMSO to create a concentrated stock solution.
-
Dilute the this compound stock and the Env protein in the same matched buffer. The final DMSO concentration should be identical in both the syringe and the cell to minimize heats of dilution. A final DMSO concentration of <5% is recommended.
-
Typical concentrations are 5-20 µM for the Env protein in the sample cell and 50-200 µM for this compound in the syringe.
-
Thoroughly degas both solutions before use.
-
-
ITC Experiment Setup:
-
Equilibrate the ITC instrument to the desired temperature (e.g., 25°C).
-
Load the Env protein solution into the sample cell and the this compound solution into the injection syringe.
-
Perform a control titration by injecting the this compound solution into the buffer alone to determine the heat of dilution.
-
-
Titration:
-
Perform a series of small injections (e.g., 2 µL) of the this compound solution into the Env protein solution with adequate spacing between injections to allow the signal to return to baseline.
-
Continue the injections until the binding sites on the Env protein are saturated.
-
-
Data Analysis:
-
Integrate the peaks from the raw ITC data to obtain the heat change for each injection.
-
Subtract the heat of dilution from the experimental data.
-
Fit the integrated and corrected data to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and n.
-
Selection of this compound Resistant HIV-1 in Cell Culture
This protocol outlines a method for generating HIV-1 variants with reduced susceptibility to this compound.
Objective: To identify mutations in the HIV-1 Env that confer resistance to this compound.
Materials:
-
Replication-competent HIV-1 strain (e.g., NL4-3)
-
Permissive cell line (e.g., MT-4 cells)
-
This compound
-
Cell culture medium and supplements
-
p24 antigen ELISA kit
-
DNA extraction and sequencing reagents
Procedure:
-
Initial Infection:
-
Infect a culture of MT-4 cells with the wild-type HIV-1 strain.
-
Culture the infected cells in the presence of a sub-optimal concentration of this compound (e.g., at the EC50 concentration).
-
-
Dose Escalation:
-
Monitor viral replication by measuring p24 antigen in the culture supernatant.
-
When viral replication is robust (as indicated by increasing p24 levels), passage the virus to fresh cells with a gradually increasing concentration of this compound.
-
Continue this process of dose escalation for multiple passages.
-
-
Isolation and Characterization of Resistant Virus:
-
Once a viral population capable of replicating at high concentrations of this compound is established, harvest the cell-free supernatant containing the resistant virus.
-
Extract viral RNA from the supernatant, reverse transcribe it to cDNA, and amplify the env gene by PCR.
-
Sequence the amplified env gene to identify mutations that have arisen during the selection process.
-
-
Phenotypic Confirmation:
-
Clone the identified mutations into an Env expression vector and generate pseudoviruses.
-
Perform a neutralization assay (as described in Protocol 1) to confirm that the identified mutations confer resistance to this compound.
-
Visualizations
Caption: Mechanism of this compound inhibition of HIV-1 entry.
Caption: Experimental workflow for characterizing this compound.
References
- 1. hiv.lanl.gov [hiv.lanl.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.asm.org [journals.asm.org]
- 4. pubcompare.ai [pubcompare.ai]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing BMS-818251 Binding Affinity to HIV-1 gp120
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for characterizing the binding affinity of BMS-818251, a potent HIV-1 entry inhibitor, to its target, the viral envelope glycoprotein gp120.
This compound is a next-generation attachment inhibitor that demonstrates significantly higher potency than its predecessor, fostemsavir.[1] Its mechanism of action involves binding to a conserved region on gp120, specifically interacting with residues within the β20-β21 hairpin.[2][3][4] This interaction stabilizes gp120 in a conformation that is incompatible with CD4 receptor binding, thereby preventing the initial step of viral entry into host cells.[5] Understanding the binding kinetics and thermodynamics of this interaction is crucial for further drug development and for elucidating mechanisms of potential resistance.
This document outlines three key biophysical techniques for quantifying the binding affinity of this compound to gp120: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Quantitative Binding Data Summary
The following table summarizes key quantitative data for the interaction of this compound and related compounds with HIV-1 gp120.
| Compound | HIV-1 Strain/Variant | Assay Type | Parameter | Value | Reference |
| This compound | NL4-3 (laboratory-adapted) | Cell-based antiviral assay | EC50 | 0.019 nM | [2][6] |
| This compound | Cross-clade panel (208 strains) | Cell-based antiviral assay | Potency vs. Temsavir | >10-fold higher | [1][4] |
| This compound | CRF01_AE strains | Cell-based antiviral assay | IC50 | 32–733 nM | [3] |
| Temsavir (BMS-626529) | CRF01_AE strains | Cell-based antiviral assay | IC50 | >5.8 µM | [3] |
Signaling Pathways and Experimental Workflows
Mechanism of this compound Inhibition of HIV-1 Entry
Caption: this compound binds to the β20-β21 hairpin of gp120, locking it in a conformation that prevents CD4 receptor engagement and subsequent viral entry.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.
Workflow for SPR Analysis
Caption: Workflow for determining this compound and gp120 binding kinetics using Surface Plasmon Resonance.
Protocol:
-
Instrumentation and Consumables:
-
SPR instrument (e.g., Biacore series).
-
CM5 sensor chip.
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Recombinant HIV-1 gp120 (of the desired strain).
-
This compound.
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) with 1-5% DMSO. The DMSO concentration in the running buffer should match that of the analyte solution.
-
-
Ligand Immobilization (gp120):
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject recombinant gp120 (diluted to 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve an immobilization level of 8000-10000 response units (RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
-
A reference flow cell should be prepared similarly but without the injection of gp120 to allow for reference subtraction.
-
-
Analyte Binding (this compound):
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in running buffer, ranging from low nanomolar to micromolar concentrations (e.g., 1 nM to 1 µM). Ensure the final DMSO concentration is consistent across all samples and the running buffer.
-
Inject the this compound solutions over the gp120-immobilized and reference flow cells at a flow rate of 30 µL/min. Use a contact time of 120-180 seconds for association and a dissociation time of 300-600 seconds.
-
Between each analyte injection, regenerate the sensor surface with a pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) if necessary to remove all bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Workflow for ITC Analysis
Caption: Workflow for determining the thermodynamic profile of the this compound and gp120 interaction using Isothermal Titration Calorimetry.
Protocol:
-
Instrumentation and Reagents:
-
Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC, VP-ITC).
-
Recombinant HIV-1 gp120.
-
This compound.
-
Buffer: Phosphate-buffered saline (PBS) pH 7.4 or HEPES-buffered saline (HBS) pH 7.4, with a final matched concentration of DMSO (e.g., 2-5%) in both the protein and ligand solutions. All solutions must be thoroughly degassed.
-
-
Sample Preparation:
-
Dialyze or buffer-exchange the gp120 solution extensively against the chosen ITC buffer to ensure a perfect buffer match.
-
Prepare a stock solution of this compound in 100% DMSO and dilute it into the ITC buffer to the final desired concentration. The final DMSO concentration must be identical to that in the gp120 solution.
-
Typical starting concentrations are 10-20 µM gp120 in the sample cell and 100-200 µM this compound in the injection syringe.
-
-
ITC Experiment:
-
Set the experimental temperature (e.g., 25°C or 37°C).
-
Load the gp120 solution into the sample cell and the this compound solution into the injection syringe.
-
Perform an initial injection of ~0.5 µL to remove any air from the syringe tip, followed by a series of 19-25 injections of ~1.5-2.0 µL each, with a spacing of 150-180 seconds between injections.
-
A control experiment titrating this compound into buffer alone should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the raw titration data to obtain the heat change per injection.
-
Subtract the heat of dilution from the binding data.
-
Fit the resulting binding isotherm to a one-site binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.
-
Competitive ELISA for Binding Inhibition
A competitive ELISA can be used to determine the concentration of this compound required to inhibit the binding of gp120 to the CD4 receptor (or a CD4-binding site specific antibody), providing an IC50 value.
Workflow for Competitive ELISA
Caption: Workflow for determining the IC50 of this compound for the gp120-CD4 interaction using a competitive ELISA.
Protocol:
-
Reagents and Materials:
-
96-well high-binding ELISA plates.
-
Recombinant soluble CD4 (sCD4).
-
Recombinant HIV-1 gp120.
-
This compound.
-
Primary antibody: A monoclonal or polyclonal antibody against gp120 that does not block the CD4 binding site.
-
Secondary antibody: HRP-conjugated anti-species IgG corresponding to the primary antibody.
-
Coating Buffer: PBS, pH 7.4.
-
Blocking Buffer: PBS with 5% non-fat dry milk or 3% BSA.
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
-
TMB substrate and Stop Solution (e.g., 2N H2SO4).
-
-
Assay Procedure:
-
Coat the wells of a 96-well plate with 100 µL of sCD4 at 1-2 µg/mL in coating buffer overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with 200 µL of blocking buffer for 2 hours at room temperature.
-
In a separate plate, pre-incubate a constant concentration of gp120 (a concentration that gives ~80% of the maximum signal, to be determined by a prior titration) with a serial dilution of this compound for 1 hour at room temperature.
-
Wash the sCD4-coated plate three times with wash buffer.
-
Transfer 100 µL of the gp120/BMS-818251 mixtures to the sCD4-coated plate and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the primary anti-gp120 antibody (at a pre-determined optimal dilution in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody (at its optimal dilution in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (5-15 minutes).
-
Stop the reaction by adding 100 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of gp120 binding to sCD4.
-
References
- 1. journals.asm.org [journals.asm.org]
- 2. Conformational changes induced in the human immunodeficiency virus envelope glycoprotein by soluble CD4 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors of HIV-1 entry block receptor-induced conformational changes in the viral envelope glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lattice engineering enables definition of molecular features allowing for potent small-molecule inhibition of HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Envelope Conformational Changes Induced by Human Immunodeficiency Virus Type 1 Attachment Inhibitors Prevent CD4 Binding and Downstream Entry Events - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: In Vitro Combination of BMS-818251 with Other Antiretroviral Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the in vitro antiviral activity of BMS-818251, a novel HIV-1 attachment inhibitor, when used in combination with other antiretroviral (ARV) agents.
Introduction
This compound is a potent, next-generation small-molecule inhibitor of HIV-1 entry.[1][2] It functions as an attachment inhibitor by binding directly to the viral envelope glycoprotein gp120, thereby preventing the initial interaction between the virus and the host cell's CD4 receptor.[1][2] This mechanism of action effectively blocks the first step of the viral lifecycle, making it an attractive candidate for combination antiretroviral therapy (cART). The rationale for using combination therapy is to enhance antiviral efficacy, reduce the risk of developing drug resistance, and potentially lower the required dosages of individual drugs to minimize toxicity.
While specific in vitro combination data for this compound is not yet widely published, studies on its close structural analog, BMS-626529 (the active form of the prodrug fostemsavir), have demonstrated additive to synergistic interactions with various classes of ARVs. This suggests a strong potential for this compound to be a valuable component of future cART regimens.
Mechanism of Action: HIV-1 Entry and Inhibition by this compound
HIV-1 entry into a host cell is a multi-step process initiated by the binding of the viral surface glycoprotein gp120 to the CD4 receptor on the surface of target cells, such as T-helper cells. This binding triggers conformational changes in gp120, enabling it to interact with a coreceptor, either CCR5 or CXCR4. Subsequent conformational changes in the transmembrane glycoprotein gp41 lead to the fusion of the viral and cellular membranes, allowing the viral capsid to enter the host cell's cytoplasm.
This compound targets the initial attachment phase of this process. By binding to a highly conserved region of gp120, it stabilizes the protein in a "closed" conformation, which is unable to bind to the CD4 receptor. This effectively prevents the cascade of events leading to viral entry.
References
Application Notes and Protocols for Single-Cycle Infectivity Assays Using BMS-818251
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-818251 is a potent, small-molecule inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) entry.[1][2] As a next-generation analog of fostemsavir, it exhibits significantly enhanced antiviral potency across a broad range of HIV-1 strains.[3][4] These application notes provide detailed protocols for utilizing this compound in single-cycle infectivity assays, a critical tool for the evaluation of antiviral compounds.
Mechanism of Action: this compound targets the HIV-1 envelope glycoprotein gp120, a crucial component for viral entry into host cells.[3][5] By binding to a conserved region of gp120, this compound locks the protein in a prefusion state, thereby preventing its interaction with the primary cellular receptor, CD4. This blockade of the gp120-CD4 interaction is the key mechanism that inhibits viral entry and subsequent infection. The high potency of this compound is attributed to additional interactions with gp120 residues, particularly within the conserved β20-β21 hairpin.[1][6]
Data Presentation
The antiviral activity of this compound has been evaluated against a wide array of HIV-1 isolates, demonstrating broad and potent activity. The following tables summarize key quantitative data on its efficacy.
Table 1: In Vitro Antiviral Potency of this compound against specific HIV-1 Strains
| HIV-1 Strain | Virus Subtype | Assay Type | Potency Metric | Value | Reference |
| NL4-3 | B | Single-cycle infectivity | EC50 | 0.019 nM | [1][2] |
| CRF01_AE isolates | CRF01_AE | Single-cycle infectivity | IC50 | 32 - 733 nM | [5] |
Table 2: Comparative Potency of this compound
| Compound | Target | Comparative Potency | Reference |
| This compound | HIV-1 gp120 | >10-fold more potent than Temsavir (BMS-626529) against a cross-clade panel of 208 HIV-1 strains. | [1][3][4][6] |
| This compound | HIV-1 gp120 | >20-fold more potent than Temsavir (BMS-626529) against a panel of 30 HIV-1 isolates from all major clades. | [7] |
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the HIV-1 entry pathway and the specific step of inhibition by this compound.
Caption: HIV-1 entry pathway and the inhibitory action of this compound on gp120.
Experimental Protocols
Protocol 1: Production of HIV-1 Pseudoviruses for Single-Cycle Infectivity Assays
This protocol describes the generation of replication-incompetent HIV-1 pseudoviruses, which are essential for conducting safe and reproducible single-cycle infectivity assays.
Materials:
-
HEK293T cells
-
HIV-1 envelope (Env)-expressing plasmid (e.g., from a specific HIV-1 isolate)
-
An Env-deficient HIV-1 backbone plasmid (e.g., pNL4-3.Luc.R-E-)
-
Transfection reagent (e.g., FuGENE 6)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
0.45 µm filters
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a T-75 flask to achieve 50-80% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
In a sterile tube, mix the Env-expressing plasmid and the Env-deficient backbone plasmid.
-
Add the transfection reagent to the plasmid DNA mixture and incubate according to the manufacturer's instructions to form DNA-lipid complexes.
-
-
Transfection: Add the transfection complex dropwise to the HEK293T cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator.
-
Virus Harvest: 48-72 hours post-transfection, harvest the cell culture supernatant containing the pseudoviruses.
-
Clarification and Storage: Centrifuge the supernatant to pellet cellular debris. Filter the clarified supernatant through a 0.45 µm filter. Aliquot the pseudovirus stock and store at -80°C.
Protocol 2: Single-Cycle Infectivity Assay using this compound and a Luciferase Reporter Cell Line (TZM-bl)
This assay quantifies the inhibitory effect of this compound on HIV-1 entry by measuring the reduction in luciferase reporter gene expression in TZM-bl cells.
Materials:
-
TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing Tat-inducible luciferase and β-galactosidase reporter genes)
-
HIV-1 pseudovirus stock (produced as per Protocol 1)
-
This compound
-
DMEM, FBS, Penicillin-Streptomycin
-
96-well flat-bottom cell culture plates
-
Luciferase assay reagent (e.g., BriteLite)
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMEM.
-
Assay Setup:
-
In a 96-well plate, add the diluted this compound to the appropriate wells.
-
Add the HIV-1 pseudovirus to all wells except for the cell control wells.
-
Incubate the plate for 1 hour at 37°C to allow the compound to interact with the virus.
-
-
Cell Plating: Add TZM-bl cells (typically 1 x 10^4 cells per well) to each well.
-
Incubation: Incubate the plate for 48 hours at 37°C in a CO2 incubator.
-
Luciferase Measurement:
-
Remove the culture medium from the wells.
-
Add luciferase assay reagent to each well and incubate for at least 2 minutes at room temperature to lyse the cells.
-
Transfer the lysate to a black 96-well plate and measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (cell control wells) from all other values.
-
Calculate the percentage of inhibition for each this compound concentration relative to the virus control wells (no compound).
-
Determine the EC50 or IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for the single-cycle infectivity assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | HIV-1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
- 5. medkoo.com [medkoo.com]
- 6. Lattice engineering enables definition of molecular features allowing for potent small-molecule inhibition of HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Identifying BMS-818251 Resistance Mutations in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to identify BMS-818251 resistance mutations in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a next-generation, potent small-molecule inhibitor of HIV-1 entry.[1][2] It is an analog of fostemsavir and functions by binding directly to the HIV-1 envelope glycoprotein gp120.[3][4] This binding event locks gp120 in a prefusion state, preventing its interaction with the CD4 receptor on host cells and thereby blocking viral entry.[3] this compound exhibits significantly greater potency compared to its predecessor, temsavir, against a wide range of HIV-1 strains.[1][5]
Q2: What are the known resistance mutations to this compound?
Resistance to this compound is primarily associated with mutations clustered around the drug-binding site on gp120.[3] Key identified resistance mutations include W112L, D113E, S375I, F382R, M426L, and M475I.[3] The primary mechanism of resistance conferred by these mutations is a reduction in the binding affinity of this compound to gp120.[3]
Q3: How can I generate this compound resistant cell lines in my lab?
This compound resistant HIV-1 strains can be selected in cell culture through continuous passage of the virus in the presence of escalating concentrations of the inhibitor.[6][7] This process involves infecting a susceptible cell line (e.g., TZM-bl or C8166-R5) with a wild-type HIV-1 strain and initially treating with a sub-inhibitory concentration of this compound. As the virus propagates, the concentration of this compound is gradually increased in subsequent passages. This selective pressure allows for the emergence and enrichment of viral populations with mutations that confer resistance.
Q4: What experimental methods are used to identify and characterize this compound resistance?
Several key experimental methods are employed:
-
Cell Viability/Cytotoxicity Assays: To determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of this compound against different viral strains.
-
Pseudovirus Neutralization Assays: To quantify the inhibitory activity of this compound against viruses with specific Env mutations. This is a common method for determining IC50 values.[3]
-
Genotypic Analysis (Sequencing): To identify specific mutations in the env gene of resistant viral isolates.[8]
-
Deep Mutational Scanning: A high-throughput method to systematically evaluate the impact of all possible amino acid substitutions in Env on this compound susceptibility.[3]
Data Presentation
The following tables summarize the quantitative data on the potency of this compound against wild-type and mutant HIV-1 strains.
Table 1: In Vitro Potency of this compound Against Wild-Type HIV-1
| Compound | HIV-1 Strain | EC50 (nM) | Reference |
| This compound | NL4-3 | 0.019 | [1][2] |
| Temsavir (BMS-626529) | NL4-3 | 2.2 | [5] |
Table 2: Impact of Resistance Mutations on this compound IC50 Values
| Env Mutation | IC50 (µg/mL) | Fold Change vs. Wild-Type | Reference |
| Wild-Type (BG505) | 0.0008 | 1.0 | [3] |
| W112L | > 0.1 | > 125 | [3] |
| D113E | > 0.1 | > 125 | [3] |
| S375I | 0.0031 | 3.9 | [3] |
| F382R | > 0.1 | > 125 | [3] |
| M426L | > 0.1 | > 125 | [3] |
| Q432T | 0.0025 | 3.1 | [3] |
| A433V | 0.0021 | 2.6 | [3] |
| M434I | 0.0019 | 2.4 | [3] |
| M475I | 0.0045 | 5.6 | [3] |
Experimental Protocols
Protocol 1: Generation of this compound Resistant HIV-1 in Cell Culture
This protocol describes a method for the in vitro selection of HIV-1 resistance to this compound by serial passage in a susceptible cell line.
Materials:
-
HIV-1 permissive cell line (e.g., TZM-bl, C8166-R5)
-
Wild-type HIV-1 viral stock (e.g., NL4-3)
-
This compound
-
Complete cell culture medium
-
p24 antigen ELISA kit
Procedure:
-
Initial Infection: Seed the target cells in a culture flask and infect with the wild-type HIV-1 stock at a low multiplicity of infection (MOI).
-
Initial Drug Treatment: After infection, add this compound to the culture medium at a concentration equal to the IC50 of the wild-type virus.
-
Virus Passage: Monitor the culture for signs of viral replication (e.g., syncytia formation, p24 antigen production). When viral replication is evident, harvest the cell-free supernatant.
-
Dose Escalation: Use the harvested virus to infect fresh cells. In this new passage, increase the concentration of this compound by a factor of 1.5 to 2.[7]
-
Repeat Passaging: Continue this process of harvesting virus, infecting fresh cells, and escalating the this compound concentration. The concentration should only be increased once the virus demonstrates efficient replication at the current concentration.[7]
-
Characterization of Resistant Virus: After multiple passages (typically 20-50), the virus should exhibit a significant increase in its IC50 for this compound. At this point, the virus can be harvested for genotypic and phenotypic analysis.
Protocol 2: Pseudovirus Neutralization Assay
This assay is used to determine the IC50 of this compound against HIV-1 Env-pseudotyped viruses.
Materials:
-
HEK293T cells
-
HIV-1 env expression plasmid (wild-type or mutant)
-
Env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv)
-
Transfection reagent
-
TZM-bl reporter cells
-
This compound
-
Luciferase assay reagent
-
96-well culture plates
Procedure:
-
Pseudovirus Production: Co-transfect HEK293T cells with the env expression plasmid and the Env-deficient backbone plasmid. Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Serial Dilution of this compound: Prepare serial dilutions of this compound in a 96-well plate.
-
Virus Incubation: Add a standardized amount of the pseudovirus to each well containing the diluted this compound. Incubate for 1 hour at 37°C.
-
Infection of Reporter Cells: Add TZM-bl cells to each well.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity in each well.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by determining the this compound concentration that results in a 50% reduction in luciferase activity compared to the virus control wells (no drug).
Troubleshooting Guides
Troubleshooting the Generation of Resistant Cell Lines
| Issue | Possible Cause | Suggested Solution |
| No viral replication after initial infection with this compound. | Initial drug concentration is too high. | Start with a lower concentration of this compound (e.g., 0.5x IC50) to allow for initial viral propagation. |
| Virus fails to develop resistance after multiple passages. | Insufficient selective pressure. | Ensure that the this compound concentration is increased with each passage where the virus shows robust replication. Consider smaller fold increases in concentration to allow for gradual adaptation. |
| High fitness cost of resistance mutations. | The emerging resistance mutations may impair viral replication. Continue passaging to allow for the selection of compensatory mutations that can restore viral fitness. | |
| Loss of resistant phenotype after removing drug pressure. | Reversion to wild-type. | Maintain a low concentration of this compound in the culture medium to sustain the selective pressure and prevent the overgrowth of wild-type revertants. |
Troubleshooting Pseudovirus Neutralization Assays
| Issue | Possible Cause | Suggested Solution |
| Low luciferase signal in virus control wells. | Low viral titer. | Optimize the pseudovirus production protocol, including the ratio of env to backbone plasmid and the transfection efficiency. |
| Poor infectivity of TZM-bl cells. | Ensure TZM-bl cells are healthy and in the exponential growth phase. Test for mycoplasma contamination. | |
| High background luciferase signal in cell-only control wells. | Contamination of TZM-bl cells. | Use fresh, uncontaminated cells. |
| Reagent issue. | Prepare fresh luciferase assay reagent. | |
| Inconsistent IC50 values between experiments. | Variation in virus input. | Accurately titrate each batch of pseudovirus and use a standardized amount for each assay. |
| Variation in cell number. | Ensure a consistent number of TZM-bl cells are added to each well. |
Visualizations
Caption: HIV-1 entry pathway and the inhibitory action of this compound on gp120.
Caption: Experimental workflow for generating and characterizing this compound resistant HIV-1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | HIV-1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance | eLife [elifesciences.org]
- 8. hiv.guidelines.org.au [hiv.guidelines.org.au]
Overcoming solubility issues with BMS-818251 in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility issues with BMS-818251 in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2] It has a reported solubility of 10 mM in DMSO.[2]
Q2: How should I store the solid compound and its stock solution?
A2: Proper storage is crucial to maintain the stability and activity of this compound.
| Format | Storage Condition | Duration |
| Solid Powder | Dry, dark at 0 - 4°C | Short-term (days to weeks) |
| Dry, dark at -20°C | Long-term (months to years)[1] | |
| In Solvent (DMSO) | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Note: Avoid repeated freeze-thaw cycles of the stock solution.[3]
Q3: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds. Here are some steps to troubleshoot this problem:
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental buffer is low, ideally less than 0.5% to avoid cell toxicity and solubility issues.[3]
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can help keep the compound in solution.[3]
-
Use of Co-solvents: For in vivo studies, co-solvents like glycerol, Tween 80, or PEG400 can be used to improve solubility.[3] For in vitro assays, the addition of a small amount of non-ionic detergents like Tween-20 or Triton X-100 to the assay buffer might be helpful, but be mindful of their potential effects on your experimental system.
-
Sonication: After dilution, brief sonication in a water bath can help to redissolve small precipitates.
-
Warming: Gently warming the solution to 37°C may help to increase the solubility of the compound.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent, small-molecule inhibitor of HIV-1 entry.[2][4] It targets the gp120 subunit of the HIV-1 envelope (Env) trimer, preventing the virus from binding to the CD4 receptor on host cells.[1][5][6] This interaction blocks the conformational changes necessary for viral entry and fusion with the host cell membrane.[7] this compound interacts with residues from the conserved β20-β21 hairpin of gp120 to improve its potency.[2][4][8]
Troubleshooting Guide
Issue 1: this compound powder does not dissolve in DMSO.
| Possible Cause | Solution |
| Insufficient Solvent | Ensure you are using a sufficient volume of DMSO to achieve a concentration at or below the known solubility of 10 mM. |
| Low Temperature | Gently warm the solution to room temperature or briefly in a 37°C water bath. |
| Inadequate Mixing | Vortex the solution for 1-2 minutes. If undissolved particles remain, use a water bath sonicator for up to 5 minutes. |
Issue 2: Precipitation occurs in the experimental buffer immediately after adding the DMSO stock solution.
| Possible Cause | Solution |
| High Final Concentration | The desired final concentration of this compound may exceed its solubility limit in the aqueous buffer. Perform a solubility test to determine the maximum soluble concentration in your specific buffer. |
| Rapid Change in Polarity | The abrupt shift from 100% DMSO to a highly aqueous environment can cause the compound to crash out of solution. Use a stepwise dilution protocol. |
| Buffer Composition | High salt concentrations or certain buffer components can reduce the solubility of small molecules. Try a different buffer system if possible. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate the required mass: Based on the molecular weight of this compound (570.62 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder.
-
Dissolve in DMSO: Add the appropriate volume of high-purity DMSO to the powder.
-
Ensure complete dissolution: Vortex the solution thoroughly. If necessary, sonicate in a water bath for a few minutes until the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3]
Protocol 2: Dilution of this compound Stock Solution into an Aqueous Experimental Buffer
-
Warm the stock solution: Allow the frozen DMSO stock solution to thaw completely and come to room temperature.
-
Prepare an intermediate dilution: Perform an initial dilution of the 10 mM stock solution into your experimental buffer. A 1:10 or 1:100 dilution is a good starting point.
-
Vortex gently: Immediately after adding the stock solution to the buffer, vortex the mixture gently to ensure rapid and uniform dispersion.
-
Perform final dilution: Use the intermediate dilution to prepare your final working concentrations in the experimental buffer.
-
Visual inspection: After each dilution step, visually inspect the solution for any signs of precipitation. If cloudiness or particles appear, the concentration is likely too high for that buffer system.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for precipitation issues.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | HIV-1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Entry inhibitor - Wikipedia [en.wikipedia.org]
- 8. Lattice engineering enables definition of molecular features allowing for potent small-molecule inhibition of HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
BMS-818251 stability and storage conditions for research use
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of the HIV-1 entry inhibitor, BMS-818251, for research use. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored under the following conditions:
| Storage Duration | Temperature | Additional Conditions |
| Short-term (days to weeks) | 0 - 4°C | Dry and dark |
| Long-term (months to years) | -20°C | Dry and dark |
Proper storage is crucial to maintain the compound's integrity and ensure experimental reproducibility.[1] The product is generally stable for a few weeks during standard shipping at ambient temperatures.[1]
2. How should I prepare and store stock solutions of this compound?
This compound is soluble in DMSO.[1] Follow these guidelines for stock solution preparation and storage:
| Solvent | Recommended Storage Temperature | Storage Duration |
| DMSO | -20°C | Up to 6 months |
| DMSO | -80°C | Up to 6 months |
It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
3. What is the chemical stability of this compound?
This compound is a potent small-molecule inhibitor of HIV-1 entry.[2] While specific public data on its forced degradation studies is limited, similar small molecules can be susceptible to degradation under harsh acidic, basic, or oxidative conditions. It is crucial to handle the compound and its solutions with care, avoiding exposure to strong acids, bases, and oxidizing agents.
Troubleshooting Guide
This guide addresses potential issues that may arise during the use of this compound in research experiments.
Problem: Inconsistent or lower than expected activity of this compound in cell-based assays.
| Possible Cause | Recommended Solution |
| Improper storage of solid compound or stock solutions. | Verify that the solid compound and stock solutions have been stored at the recommended temperatures and protected from light. If improper storage is suspected, use a fresh vial of the compound to prepare a new stock solution. |
| Repeated freeze-thaw cycles of the stock solution. | Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles. |
| Degradation of the compound in the final working solution. | Prepare working solutions fresh for each experiment from a properly stored stock solution. Avoid prolonged storage of diluted solutions, especially in aqueous media. |
| Interaction with components of the cell culture medium. | Some components in serum or media supplements can potentially interact with small molecules. If this is suspected, consider performing experiments in serum-free media for a short duration, if compatible with your cell line. |
| Cell health and passage number. | Ensure that the cells used in the assay are healthy, within a consistent passage number range, and free from contamination. |
Problem: Variability in results between experiments.
| Possible Cause | Recommended Solution |
| Inconsistent concentration of the working solution. | Ensure accurate and consistent dilution of the stock solution for each experiment. Use calibrated pipettes and perform serial dilutions carefully. |
| Differences in experimental conditions. | Maintain consistent experimental parameters such as cell density, incubation times, and reagent concentrations across all experiments. |
| Lot-to-lot variability of the compound. | If you suspect variability between different batches of this compound, it is advisable to test a new lot alongside the old one to confirm activity. |
Experimental Protocols
General Protocol for In Vitro HIV-1 Neutralization Assay
This protocol provides a general workflow for assessing the inhibitory activity of this compound against HIV-1 entry.
-
Cell Preparation:
-
Seed target cells (e.g., TZM-bl cells) in a 96-well plate at an appropriate density.
-
Incubate the cells overnight to allow for adherence.
-
-
Compound Dilution:
-
Prepare a series of dilutions of this compound from a DMSO stock solution in the appropriate cell culture medium. It is important to maintain a final DMSO concentration that is non-toxic to the cells (typically ≤0.5%).
-
-
Virus Preparation and Infection:
-
Prepare a dilution of the HIV-1 virus stock to achieve a desired level of infection.
-
Pre-incubate the virus with the diluted this compound for a specified time (e.g., 1 hour) at 37°C.
-
Remove the medium from the seeded cells and add the virus-compound mixture.
-
-
Incubation and Readout:
-
Incubate the plate for 48 hours at 37°C.
-
Measure the extent of viral infection using a suitable readout method (e.g., luciferase activity for TZM-bl cells).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the virus control (no compound).
-
Determine the EC50 value by fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathway of HIV-1 Entry and Inhibition by this compound
Caption: HIV-1 entry and the inhibitory mechanism of this compound.
Experimental Workflow for HIV-1 Neutralization Assay
Caption: Workflow for an in vitro HIV-1 neutralization assay.
Logical Relationship for Troubleshooting Inconsistent Results
Caption: Troubleshooting logic for inconsistent experimental results.
References
Interpreting unexpected results in BMS-818251 neutralization curves
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using BMS-818251 in HIV-1 neutralization assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a next-generation, small-molecule inhibitor of HIV-1 entry.[1][2] It is an analog of fostemsavir and exhibits significantly enhanced potency.[3][4] Its mechanism of action involves binding to the gp120 subunit of the HIV-1 envelope (Env) glycoprotein.[5] This binding event locks the gp120 protein in a prefusion conformation, thereby preventing its interaction with the CD4 receptor on host T-cells and blocking viral entry.[6] Due to this unique mechanism, this compound does not exhibit cross-resistance with several other classes of antiretroviral drugs.[4]
Q2: What is a typical EC50 or IC50 value for this compound?
This compound is highly potent, with reported EC50 and IC50 values in the nanomolar to sub-nanomolar range. For example, against the laboratory-adapted HIV-1 strain NL4-3, an EC50 of 0.019 nM has been reported.[1][2] Against a panel of CRF01_AE strains, IC50 values have been shown to range from 32–733 nM, demonstrating significantly greater potency compared to its predecessor, temsavir.[5][7]
Q3: What are the key reagents and cell lines for a this compound neutralization assay?
A typical in vitro neutralization assay for this compound involves:
-
Target Cells: Genetically engineered cell lines that express CD4, CCR5, and CXCR4 are commonly used. A popular choice is the TZM-bl cell line, which contains Tat-responsive luciferase and beta-galactosidase reporter genes for quantification of viral infection.[8][9] A3R5 cells are another option, known for their sensitivity in detecting neutralization of tier 2 viruses.[10][11]
-
Pseudovirus: Env-pseudotyped viruses are generated by co-transfecting producer cells (e.g., 293T/17) with an Env-expressing plasmid and a backbone plasmid that is Env-deficient but contains a reporter gene like luciferase.[12][13] This creates viral particles capable of a single round of infection.
-
This compound Compound: A dilution series of the inhibitor is required to generate a dose-response curve.
-
Reporter Assay Reagents: Depending on the reporter gene used, reagents for measuring luciferase activity (e.g., Britelite Plus) or other signals are necessary.[12]
Data Presentation: Potency of this compound
The following table summarizes the reported potency of this compound against various HIV-1 strains, in comparison to temsavir (the active form of fostemsavir).
| Compound | HIV-1 Strain/Subtype | Reported Potency | Reference |
| This compound | NL4-3 (Lab-adapted) | EC50: 0.019 nM | [1][2] |
| This compound | CRF01_AE strains | IC50: 32–733 nM | [7] |
| Temsavir | CRF01_AE strains | IC50: > 5.8 µM | [5] |
| This compound | Cross-clade panel (208 strains) | >10-fold more potent than Temsavir | [4][14] |
Experimental Protocols
Standard Pseudovirus Neutralization Assay Protocol
This protocol is a generalized representation for determining the neutralizing activity of this compound using an Env-pseudotyped virus and TZM-bl target cells.
-
Preparation of Reagents:
-
Prepare a serial dilution of this compound in a 96-well plate.
-
Thaw the Env-pseudotyped virus stock. The amount of virus should be predetermined by titration to yield a luciferase signal that is well above background but not saturated.[12] A common starting point is 200 TCID50 of virus per well.[15]
-
Culture and prepare TZM-bl cells. Ensure they are in the logarithmic growth phase.
-
-
Neutralization Reaction:
-
Infection of Target Cells:
-
Quantification of Infection:
-
After incubation, remove a portion of the cell culture medium.
-
Add a luciferase substrate reagent (e.g., Britelite Plus) to each well to lyse the cells and initiate the chemiluminescent reaction.[12]
-
Read the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from cell-only control wells.
-
Calculate the percentage of neutralization for each this compound concentration relative to the virus-only control wells.
-
Fit the dose-response curve using a non-linear regression model (e.g., 5-parameter logistic equation) to determine the IC50 or EC50 value.[16]
-
Troubleshooting Guide
Issue 1: The neutralization curve plateaus at less than 100% inhibition, even at high concentrations of this compound.
This phenomenon is known as incomplete neutralization.
-
Possible Cause 1: Viral Resistance. The HIV-1 Env pseudovirus stock may contain a mixed population of sensitive and resistant virions. Resistance to this compound and its analogs is often associated with specific mutations in the gp120 binding site (e.g., S375I/N, M426L, M475I), which can reduce the binding affinity of the compound.[3][4][17]
-
Possible Cause 2: Glycan Shielding. The epitope for this compound on the functional Env trimer may be partially obscured by N-linked glycans. This can limit the accessibility of the inhibitor to its binding site on some Env conformations, resulting in a fraction of the virus remaining infectious.[18]
-
Troubleshooting Steps:
-
Sequence the Env Plasmid: Verify the sequence of the Env-expressing plasmid to check for known resistance mutations.
-
Use a Different Virus Strain: Test this compound against a panel of different HIV-1 pseudoviruses to determine if the incomplete neutralization is strain-specific.
-
Consider the Assay System: Incomplete neutralization can be observed in various assay formats, including those using TZM-bl cells and primary PBMCs.[19][20]
-
Issue 2: The neutralization curve shows a "hook effect," where neutralization decreases at the highest concentrations of this compound.
-
Possible Cause 1: Compound Cytotoxicity. High concentrations of this compound may be toxic to the target cells, leading to cell death and an apparent reduction in the luciferase signal that is not due to neutralization. This can be misinterpreted as viral inhibition at lower concentrations and a loss of inhibition at higher, toxic concentrations.
-
Possible Cause 2: Compound Solubility. this compound may precipitate out of solution at very high concentrations, reducing its effective concentration and leading to a decrease in neutralization.
-
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: Test the serial dilutions of this compound on the target cells in the absence of the virus to determine the concentrations at which it becomes toxic.
-
Check Compound Solubility: Visually inspect the highest concentrations of the compound in the assay medium for any signs of precipitation.
-
Issue 3: High variability between replicate wells.
-
Possible Cause 1: Inconsistent Cell Seeding. An uneven distribution of cells across the plate is a common source of variability.
-
Possible Cause 2: Pipetting Errors. Inaccurate pipetting of the compound, virus, or cells will lead to inconsistent results.
-
Possible Cause 3: Edge Effects. Wells on the outer edges of the 96-well plate can be prone to evaporation, leading to changes in reagent concentrations.
-
Troubleshooting Steps:
-
Ensure a Single-Cell Suspension: Gently triturate the cell suspension before seeding to break up any clumps.
-
Use Calibrated Pipettes: Regularly check the calibration of your pipettes.
-
Minimize Edge Effects: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
Issue 4: The neutralization curve does not follow a standard sigmoidal shape.
-
Possible Cause: Complex Binding Kinetics. The interaction between this compound and the HIV-1 Env trimer may not always follow a simple one-to-one binding model, leading to non-sigmoidal curve shapes. This has been observed with various broadly neutralizing antibodies against HIV-1.[20] Resistance can also manifest as a reduced slope of the neutralization curve rather than a clear rightward shift.[21]
-
Troubleshooting Steps:
-
Use Appropriate Curve-Fitting Models: Ensure that the software used for data analysis can accommodate non-standard curve shapes. A five-parameter logistic model is often more suitable than a four-parameter model in these cases.
-
Analyze the Maximum Percent Neutralization (MPN): In cases of non-sigmoidal curves or plateaus, the MPN can be a more informative metric than the IC50.[19]
-
Visualizations
HIV-1 Entry and this compound Inhibition
Caption: HIV-1 entry pathway and the inhibitory action of this compound.
General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. This compound | HIV-1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Fostemsavir analog this compound has enhanced viral neutralization potency and similar escape mutation profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Polyclonal Broadly Neutralizing Antibody Activity Characterized by CD4 Binding Site and V3-Glycan Antibodies in a Subset of HIV-1 Virus Controllers [frontiersin.org]
- 9. Magnitude and Breadth of the Neutralizing Antibody Response in the RV144 and Vax003 HIV-1 Vaccine Efficacy Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization and Validation of a Neutralizing Antibody Assay for HIV-1 in A3R5 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and optimization of a sensitive pseudovirus-based assay for HIV-1 neutralizing antibodies detection using A3R5 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hiv.lanl.gov [hiv.lanl.gov]
- 13. researchgate.net [researchgate.net]
- 14. Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Statistical approaches to analyzing HIV-1 neutralizing antibody assay data - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Mechanism of Neutralization by the Broadly Neutralizing HIV-1 Monoclonal Antibody VRC01 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Incomplete Neutralization and Deviation from Sigmoidal Neutralization Curves for HIV Broadly Neutralizing Monoclonal Antibodies | PLOS Pathogens [journals.plos.org]
- 20. Incomplete Neutralization and Deviation from Sigmoidal Neutralization Curves for HIV Broadly Neutralizing Monoclonal Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Minimizing off-target effects of BMS-818251 in cellular assays
Welcome to the technical support center for BMS-818251. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the effective use of this compound in cellular assays while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, small-molecule inhibitor of HIV-1 entry.[1][2] It targets the viral envelope glycoprotein gp120, a critical component for viral attachment to host cells.[1] By binding to gp120, this compound locks the protein in a prefusion state, preventing its interaction with the primary cellular receptor, CD4. This action effectively blocks the first step of HIV-1 entry into host cells.[3] this compound is an analog of temsavir (BMS-626529) but exhibits significantly greater potency across a wide range of HIV-1 strains.[1][4][5]
Q2: What are the known off-target effects of this compound?
A2: As of the latest available public information, specific off-target interactions for this compound have not been extensively characterized or reported in peer-reviewed literature. Small molecule inhibitors, in general, have the potential for off-target effects, which can arise from interactions with unintended cellular proteins.[4] It is crucial for researchers to empirically determine and control for potential off-target effects within their specific experimental systems. This can be achieved through rigorous experimental design, including the use of appropriate controls as outlined in the troubleshooting guides.
Q3: What is the recommended starting concentration for this compound in a cellular assay?
A3: this compound is a highly potent inhibitor with a reported EC50 value of 0.019 nM against the laboratory-adapted HIV-1 strain NL4-3.[2] However, the optimal concentration will vary depending on the cell type, virus strain, and specific assay conditions. It is recommended to perform a dose-response curve to determine the EC50 in your specific experimental setup. A starting range of 0.001 nM to 100 nM is advisable for initial experiments.
Q4: How can I assess the cytotoxicity of this compound in my cell line?
A4: It is essential to evaluate the cytotoxicity of this compound in your chosen cell line to ensure that any observed antiviral effect is not due to cell death. This can be done by incubating the cells with a range of this compound concentrations (e.g., from the EC50 up to 100 µM) in the absence of the virus. Cell viability can then be assessed using standard methods such as MTT, MTS, or trypan blue exclusion assays. A parallel experiment with a known cytotoxic agent should be included as a positive control.
Troubleshooting Guides
Issue 1: High Variability in Assay Results
| Potential Cause | Troubleshooting Step | Rationale |
| Uneven cell seeding | Ensure cells are in a single-cell suspension before plating. After plating, gently swirl the plate to distribute cells evenly. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator. | Clumped or unevenly distributed cells will lead to inconsistent results across wells. |
| Edge effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile phosphate-buffered saline (PBS) or media. | Evaporation can concentrate reagents and affect cell growth, leading to variability. |
| Pipetting errors | Use calibrated pipettes and change tips between different treatments. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles. | Inaccurate liquid handling is a common source of experimental variability. |
| Inconsistent incubation | Ensure the incubator has stable and uniform temperature and CO2 distribution. Wrap plates in aluminum foil to maintain a consistent temperature across the plate. | Temperature fluctuations can affect cell growth and viral replication rates. |
Issue 2: No or Low Inhibitory Effect Observed
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect drug concentration | Verify the dilution calculations and the concentration of the stock solution. Perform a new dose-response experiment with a freshly prepared serial dilution of this compound. | An error in dilution can lead to the use of a sub-optimal or ineffective concentration of the inhibitor. |
| Virus strain resistance | Confirm the susceptibility of the HIV-1 strain being used to this compound. Some strains may have inherent resistance. If possible, test against a known sensitive strain as a positive control. | While this compound is broadly potent, resistance mutations in gp120 can reduce its efficacy. |
| Degraded compound | Ensure this compound is stored correctly according to the manufacturer's instructions (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from a new aliquot of the stock. | Improper storage can lead to the degradation of the compound, reducing its activity. |
| High virus input | Titrate the virus stock to determine the optimal amount to use in the assay. A high multiplicity of infection (MOI) may overwhelm the inhibitory capacity of the compound. | The concentration of the inhibitor should be sufficient to block the amount of virus used in the assay. |
Issue 3: Suspected Off-Target Effects
| Potential Cause | Troubleshooting Step | Rationale |
| Non-specific cellular toxicity | Perform a cytotoxicity assay with this compound at the concentrations used in the antiviral assay in the absence of the virus. | To differentiate between specific antiviral activity and general cytotoxicity. |
| Interaction with other cellular pathways | Include a structurally related but biologically inactive analog of this compound as a negative control. If an inactive analog is not available, use an inhibitor with a completely different mechanism of action as a comparator. | An inactive analog should not produce the same phenotypic effect, helping to confirm that the observed activity is due to the specific structure of this compound. |
| Target-independent effects | If possible, perform the assay in a cell line that does not express the CD4 receptor or is otherwise non-permissive to HIV-1 entry. | The inhibitor should have no effect in cells that cannot be infected by the virus if its action is solely dependent on blocking viral entry. |
| Confounding effects at high concentrations | Strictly adhere to the determined EC50 and use the lowest effective concentration. High concentrations of small molecules are more likely to induce off-target effects. | Minimizing the concentration reduces the likelihood of engaging with lower-affinity off-target proteins. |
Experimental Protocols
Protocol 1: HIV-1 Neutralization Assay using TZM-bl Reporter Cells
This assay measures the ability of this compound to inhibit HIV-1 entry into TZM-bl cells, which express CD4 and CCR5/CXCR4 and contain a Tat-inducible luciferase reporter gene.
Materials:
-
TZM-bl cells
-
Complete growth medium (DMEM, 10% FBS, penicillin/streptomycin)
-
HIV-1 virus stock (e.g., NL4-3)
-
This compound
-
DEAE-Dextran
-
Luciferase assay reagent
-
96-well clear bottom white plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium and incubate overnight.
-
Compound Dilution: Prepare serial dilutions of this compound in growth medium.
-
Virus Preparation: Dilute the HIV-1 virus stock in growth medium containing DEAE-Dextran to a final concentration of 20 µg/mL. The optimal virus dilution should be predetermined by titration to yield a luciferase signal of at least 10 times the background.
-
Neutralization Reaction: In a separate 96-well plate, mix 50 µL of the diluted virus with 50 µL of the corresponding this compound dilution (or medium for virus control). Incubate for 1 hour at 37°C.
-
Infection: Remove the medium from the TZM-bl cells and add 100 µL of the virus-compound mixture to each well.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Lysis and Luciferase Assay: After incubation, remove the medium and add 100 µL of luciferase assay reagent to each well. Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent neutralization by comparing the luciferase activity in the presence of this compound to the virus control wells.
Visualizations
Caption: Mechanism of HIV-1 entry inhibition by this compound.
Caption: Workflow for HIV-1 neutralization assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | HIV-1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lattice engineering enables definition of molecular features allowing for potent small-molecule inhibition of HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell line specific considerations for BMS-818251 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using BMS-818251, a potent HIV-1 entry inhibitor. The information is tailored to address cell line-specific considerations to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small-molecule inhibitor of HIV-1 entry.[1][2] It targets the viral envelope glycoprotein gp120, a subunit of the HIV-1 envelope (Env) trimer.[3][4] By binding to gp120, this compound locks the protein in a prefusion state, preventing its interaction with the host cell's CD4 receptor.[5] This action blocks the initial attachment of the virus to the host cell, thereby inhibiting viral entry and replication. This compound is a more potent analog of its predecessor, fostemsavir, exhibiting over 10-fold greater potency against a broad range of HIV-1 strains.[4][5][6]
Q2: How does this compound's potency compare to other HIV-1 entry inhibitors?
A2: this compound demonstrates significantly improved potency compared to earlier generation HIV-1 entry inhibitors. For instance, it is over 10 times more potent than temsavir (the active form of fostemsavir) across a wide panel of 208 HIV-1 strains.[4][6] Its unique interactions with the conserved β20-β21 hairpin of gp120 contribute to its high efficacy.[1][3][4]
Q3: Are there known resistance mutations to this compound?
A3: Yes, resistance mutations to this compound have been identified. These mutations are primarily located in the gp120 protein, clustering around the drug-binding site.[5] The main mechanism of resistance is a reduction in the binding affinity of the drug to its target.[5] Some observed resistance mutations include M426L, M475I, W112L, and D113E.[5][6] Understanding these potential escape pathways is crucial for the long-term assessment of its therapeutic potential.[5]
Cell Line-Specific Troubleshooting Guide
General Considerations for Cell Line Selection
The choice of cell line is critical for the successful implementation of experiments involving this compound. Key factors to consider include the expression levels of HIV-1 receptors (CD4, CCR5, and CXCR4) and the overall cellular environment, which can influence viral entry and drug efficacy.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no inhibition of HIV-1 entry in a specific cell line | Insufficient receptor expression: The cell line may have low or absent levels of the primary CD4 receptor or the necessary co-receptors (CCR5 or CXCR4) for the specific HIV-1 strain being used. | - Confirm the receptor and co-receptor expression profile of your cell line using flow cytometry or qPCR.- Use a cell line known to be permissive to your HIV-1 strain (e.g., TZM-bl, CEM-CCR5, GHOST cells).- Consider engineering your cell line to express the required receptors. |
| Cell line-specific drug efflux: Some cell lines, particularly those derived from cancerous tissues, may express high levels of efflux pumps (e.g., P-glycoprotein) that can actively transport this compound out of the cell, reducing its intracellular concentration and apparent efficacy. | - Test for the expression of common drug efflux pumps.- If high expression is confirmed, consider using a different cell line or co-incubating with a known efflux pump inhibitor (use with caution as this can have off-target effects). | |
| High variability in results between experiments | Inconsistent cell passage number: The characteristics of cell lines can change over time with increasing passage numbers, affecting receptor expression and overall cellular physiology. | - Maintain a consistent and low passage number for your experiments.- Regularly thaw fresh vials of cells from a well-characterized master cell bank. |
| Cell health and viability: Poor cell health can lead to inconsistent viral infection and drug response. | - Ensure cells are in the logarithmic growth phase at the time of the experiment.- Regularly check for mycoplasma contamination.- Optimize cell seeding density to avoid overconfluence or sparseness. | |
| Unexpected cytotoxicity observed | Off-target effects in specific cell types: While this compound is designed to be specific for the HIV-1 gp120 protein, high concentrations or prolonged exposure might lead to off-target effects in certain sensitive cell lines. | - Perform a dose-response curve to determine the cytotoxic concentration (CC50) of this compound in your specific cell line in the absence of the virus.- Ensure that the experimental concentrations used are well below the CC50. |
Experimental Protocols
Standard HIV-1 Entry Inhibition Assay (Pseudovirus-based)
This protocol describes a common method to assess the inhibitory activity of this compound using single-cycle HIV-1 pseudoviruses.
Materials:
-
HEK293T cells (for pseudovirus production)
-
Target cell line (e.g., TZM-bl, HeLa-CD4-LTR-lacZ)
-
HIV-1 Env-pseudotyped luciferase or β-galactosidase reporter virus stock
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Luciferase or β-galactosidase assay reagent
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed the target cells in a 96-well plate at an appropriate density to achieve 30-50% confluency on the day of infection. Incubate overnight.
-
Compound Dilution: Prepare serial dilutions of this compound in culture medium. Include a "no drug" control (medium with DMSO).
-
Pre-incubation: Remove the culture medium from the cells and add the diluted this compound. Incubate for 1 hour at 37°C.
-
Infection: Add the HIV-1 pseudovirus to each well. The amount of virus should be optimized to yield a signal in the linear range of the reporter assay.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Reporter Gene Assay: Lyse the cells and measure the luciferase or β-galactosidase activity according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the "no drug" control. Determine the EC50 value by fitting the data to a dose-response curve.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Mechanism of this compound action on HIV-1 entry.
Caption: Workflow for HIV-1 entry inhibition assay.
Quantitative Data Summary
| Compound | Target | EC50 (nM) | Cell Line Context | Reference |
| This compound | HIV-1 gp120 | 0.019 | Laboratory-adapted HIV-1 strain NL4-3 | [1][2] |
| This compound | CRF01_AE strains | 32 - 733 | - | [3] |
| Temsavir | CRF01_AE strains | > 5800 | - | [3] |
Note: The EC50 values can vary depending on the specific HIV-1 strain, target cell line, and experimental conditions used. The provided data is for reference and highlights the high potency of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | HIV-1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medkoo.com [medkoo.com]
- 4. Lattice engineering enables definition of molecular features allowing for potent small-molecule inhibition of HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of BMS-818251 and Other HIV-1 Entry Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of HIV-1 therapeutics is continually evolving, with a significant focus on developing novel agents that can combat multidrug-resistant strains. Entry inhibitors, a class of antiretrovirals that block the virus from entering host cells, represent a critical area of this research. This guide provides an objective, data-driven comparison of the next-generation attachment inhibitor, BMS-818251, with other prominent HIV-1 entry inhibitors: fostemsavir, maraviroc, ibalizumab, and lenacapavir.
Mechanism of Action: A Diverse Approach to Blocking HIV-1 Entry
HIV-1 entry into a host CD4+ T cell is a multi-step process, and each of the compared inhibitors targets a distinct stage of this pathway.
This compound and Fostemsavir (Temsavir): These are attachment inhibitors that bind directly to the viral envelope glycoprotein gp120.[1][2] This binding event prevents the initial interaction between the virus and the host cell's CD4 receptor, a crucial first step for viral entry.[1][2] Fostemsavir is a prodrug that is converted to its active form, temsavir, in the body.[1] this compound is an analog of temsavir designed for enhanced potency.[3][4]
Maraviroc: This small molecule is a CCR5 co-receptor antagonist. After HIV-1 gp120 binds to the CD4 receptor, it undergoes a conformational change that allows it to interact with a co-receptor, either CCR5 or CXCR4.[5][6] Maraviroc selectively binds to CCR5, preventing the gp120-CCR5 interaction and subsequent viral fusion with the host cell membrane.[6][7] It is only effective against CCR5-tropic HIV-1 strains.[5]
Ibalizumab: A humanized monoclonal antibody, ibalizumab is a post-attachment inhibitor. It binds to domain 2 of the CD4 receptor.[8][9] This binding does not block the initial gp120-CD4 interaction but rather prevents the conformational changes in the gp120-CD4 complex that are necessary for the subsequent interaction with co-receptors (CCR5 or CXCR4).[8][9][10]
Lenacapavir: This first-in-class capsid inhibitor has a unique, multi-stage mechanism of action.[11][12] It disrupts the HIV-1 capsid, a protein shell that protects the viral genetic material and enzymes. Lenacapavir interferes with multiple steps of the viral lifecycle, including capsid-mediated nuclear uptake of proviral DNA, virus assembly, and release.[11][12][13]
Comparative Efficacy: In Vitro Potency
The in vitro potency of these inhibitors is a key indicator of their potential therapeutic efficacy. The following tables summarize the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values against various HIV-1 strains. Lower values indicate higher potency.
Table 1: In Vitro Potency (IC50/EC50) of this compound and Fostemsavir (Temsavir)
| HIV-1 Strain/Subtype | This compound EC50 (nM) | Temsavir IC50 (nM) |
| NL4-3 (Lab-adapted) | 0.019[7][14] | - |
| Cross-clade panel (208 strains) | >10-fold more potent than temsavir[7][15] | Varies widely (0.01 to >10,000)[8][16] |
| Subtype A1 | - | 4.3 (90th percentile)[17] |
| Subtype B | - | 47.6 (90th percentile)[17] |
| Subtype C | - | 22.9 (90th percentile)[17] |
| CRF01_AE | 32-733[10][18] | >100 (all 5 isolates tested)[17] |
Table 2: In Vitro Potency (IC50/EC50) of Maraviroc, Ibalizumab, and Lenacapavir
| Inhibitor | HIV-1 Strain/Subtype | IC50/EC50 |
| Maraviroc | Ba-L (Lab-adapted) | 0.56 nM (IC50)[6] |
| Primary isolates (various clades) | 2.0 nM (geometric mean IC90)[6] | |
| MIP-1α | 3.3 nM (IC50)[19] | |
| MIP-1β | 7.2 nM (IC50)[19] | |
| RANTES | 5.2 nM (IC50)[19] | |
| Ibalizumab | Clade A, B, C, D, CRF01_AE, CRF_AG, G, AC, ACD, BC, CD pseudotypes | 0.02 to 0.23 µg/mL (EC50)[11] |
| R5-tropic clinical isolates (n=43) | 0.08 µg/mL (median EC50)[11] | |
| HIV-2 clinical isolates (n=16) | 0.027 µg/mL (median IC50)[20] | |
| Lenacapavir | HIV-1 (11 isolates) | 200 pM (mean IC50)[21] |
| HIV-2 (12 isolates) | 2.2 nM (mean IC50)[21] | |
| Primary human CD4+ T cells | 32 pM (mean EC50)[22] | |
| Macrophages | 56 pM (mean EC50)[22] |
Resistance Profiles
The emergence of drug resistance is a major challenge in HIV-1 therapy. Understanding the resistance pathways for each inhibitor is crucial for effective long-term treatment strategies.
This compound and Fostemsavir (Temsavir): Resistance to fostemsavir is primarily associated with mutations in the gp120 glycoprotein.[23] Key resistance mutations have been identified at amino acid positions S375, M426, M434, and M475.[23][24] this compound has a similar resistance profile to fostemsavir, with key mutations also clustered around the drug-binding site on gp120.[3][4]
Table 3: Fold Change in Temsavir IC50 for Key Resistance Mutations
| Mutation | Fold Change in IC50 |
| M426L | >100[23] |
| M475I | >100[23] |
| S375N | - |
| M434I | Minor fold changes[23] |
| Median fold-change in patients with emergent gp120 substitutions was 2260-fold.[8] |
Maraviroc: Resistance to maraviroc can occur through two main mechanisms: a shift in co-receptor usage from CCR5 to CXCR4 (tropism switch), or the development of mutations in the V3 loop of gp120 that allow the virus to utilize the maraviroc-bound form of CCR5.[5][25] A mutation in the C4 region of gp120 (N425K) has also been linked to resistance.[25]
Ibalizumab: Reduced susceptibility to ibalizumab is associated with the loss of potential N-linked glycosylation sites in the V5 loop of the gp120 envelope glycoprotein.[11][26]
Lenacapavir: Resistance to lenacapavir is associated with mutations in the HIV-1 capsid protein.[27][28] The most common resistance-associated mutations are Q67H, K70R, N74D, and T107N.[27][29] The M66I mutation also confers high-level resistance.[29]
Table 4: Fold Change in Lenacapavir EC50 for Key Resistance Mutations
| Mutation | Fold Change in EC50 |
| Q67H | - |
| N74D | ~10[27] |
| Q67H/N74D | - |
| M66I | >2700[21] |
| K70R (in combination with Q67H) | 15-20[30] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of these inhibitors.
Pseudotyped HIV-1 Neutralization Assay
This assay is used to determine the concentration of an inhibitor required to block viral entry by 50% (IC50).
-
Virus Production: Env-pseudotyped viruses are generated by co-transfecting 293T cells with a plasmid expressing the HIV-1 envelope protein (Env) of interest and a backbone plasmid containing an Env-defective HIV-1 genome that expresses a reporter gene (e.g., luciferase).[4]
-
Antibody/Inhibitor Dilution: The inhibitor is serially diluted in a 96-well plate.[31]
-
Virus-Inhibitor Incubation: A standardized amount of the pseudovirus is added to each well containing the diluted inhibitor and incubated.[31]
-
Infection of Target Cells: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene, are added to the virus-inhibitor mixture.[31]
-
Incubation: The plates are incubated for 48 hours to allow for viral entry and reporter gene expression.[31]
-
Lysis and Luminescence Reading: The cells are lysed, and a luciferase substrate is added. The luminescence, which is proportional to the level of viral infection, is measured using a luminometer.[31]
-
IC50 Calculation: The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in luminescence compared to the virus control wells (no inhibitor).[31]
Deep Mutational Scanning
This technique is used to comprehensively map mutations in the HIV-1 envelope that confer resistance to an inhibitor.
-
Mutant Library Generation: A library of HIV-1 proviral plasmids is created, with each plasmid containing random mutations in the env gene.[9]
-
Virus Production: The plasmid library is transfected into cells to produce a diverse pool of mutant viruses.[9]
-
Selection: The mutant virus library is passaged in the presence of the inhibitor. Viruses with mutations that confer resistance will have a selective advantage and will become enriched in the population.[9][13]
-
Sequencing: The env genes from the virus population before and after selection are sequenced using deep sequencing.[9]
-
Data Analysis: The frequency of each mutation before and after selection is compared to identify mutations that are enriched in the presence of the inhibitor, indicating their role in resistance.[9]
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the thermodynamics of binding between an inhibitor and its target protein.
-
Sample Preparation: The purified target protein (e.g., gp120) is placed in the sample cell of the calorimeter, and the inhibitor is loaded into a titration syringe. Both are in the same buffer.[5][32]
-
Titration: The inhibitor is injected into the protein solution in a series of small, precise aliquots.[32]
-
Heat Measurement: The heat released or absorbed during the binding reaction is measured by the instrument.[32][33]
-
Data Analysis: The heat change per injection is plotted against the molar ratio of inhibitor to protein. This binding isotherm is then fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[5][34]
Visualizing the Mechanisms
The following diagrams illustrate the signaling pathways and experimental workflows described.
Caption: Mechanisms of action of different HIV-1 entry inhibitors.
Caption: Workflow for a pseudotyped HIV-1 neutralization assay.
Conclusion
This compound represents a promising next-generation HIV-1 attachment inhibitor with significantly enhanced potency compared to its predecessor, fostemsavir. Its distinct mechanism of action, targeting the initial stage of viral entry, makes it a valuable option, particularly for patients with multidrug-resistant HIV-1. When compared to other entry inhibitors, each agent offers a unique approach to blocking the viral lifecycle, with distinct efficacy profiles and resistance pathways. The choice of inhibitor will depend on the specific characteristics of the patient's viral population, including co-receptor tropism and pre-existing resistance mutations. The continued development and study of these diverse entry inhibitors are essential for expanding the therapeutic arsenal against HIV-1 and overcoming the challenges of drug resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Mapping the neutralizing specificity of human anti-HIV serum by deep mutational scanning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinct HIV-1 Neutralization Potency Profiles of Ibalizumab-Based Bispecific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hiv.lanl.gov [hiv.lanl.gov]
- 5. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Safety and efficacy of the HIV-1 attachment inhibitor prodrug fostemsavir in heavily treatment-experienced individuals: week 96 results of the phase 3 BRIGHTE study [natap.org]
- 9. Mapping mutational effects along the evolutionary landscape of HIV envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Identification of HIV-1 Envelope Mutations that Enhance Entry Using Macaque CD4 and CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | HIV-1 inhibitor | Probechem Biochemicals [probechem.com]
- 15. Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. natap.org [natap.org]
- 17. academic.oup.com [academic.oup.com]
- 18. medkoo.com [medkoo.com]
- 19. Maraviroc | CCR5 Antagonist | HIV Inhibitor | TargetMol [targetmol.com]
- 20. Ibalizumab shows in-vitro activity against group A and group B HIV-2 clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antiviral Activity of Lenacapavir Against Human Immunodeficiency Virus Type 2 (HIV-2) Isolates and Drug-Resistant HIV-2 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 22. natap.org [natap.org]
- 23. Mechanism of action, resistance, interaction, pharmacokinetics, pharmacodynamics, and safety of fostemsavir - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Fostemsavir resistance in clinical context: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. HIV-1 Resistance to Maraviroc Conferred by a CD4 Binding Site Mutation in the Envelope Glycoprotein gp120 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Lenacapavir resistance analysis in a phase Ib clinical proof of-concept study: Resistance to HIV Capsid Inhibitor Rare and Linked to Single Mutation [natap.org]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. 2.9. Neutralization Assay [bio-protocol.org]
- 32. Khan Academy [khanacademy.org]
- 33. youtube.com [youtube.com]
- 34. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating BMS-818251: A Comparative Guide to its Antiviral Activity in Primary CD4+ T Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral activity of BMS-818251 in primary CD4+ T cells against other HIV-1 entry inhibitors. The information is compiled from publicly available experimental data to offer an objective overview for research and drug development purposes.
Introduction to this compound and Alternatives
This compound is a potent, next-generation small-molecule inhibitor of HIV-1 entry. It is an analog of fostemsavir (the prodrug of temsavir, also known as BMS-626529), which is an approved antiretroviral medication.[1] Both this compound and temsavir belong to the class of attachment inhibitors that target the HIV-1 envelope glycoprotein gp120, preventing the initial interaction between the virus and the host cell's CD4 receptor.[1][2] This mechanism of action is distinct from many other classes of antiretroviral drugs, making it a valuable option for treatment-experienced patients with multidrug-resistant HIV-1.[1]
Another class of entry inhibitors includes monoclonal antibodies such as Ibalizumab. Unlike this compound and temsavir that bind to the viral gp120, Ibalizumab binds to the second domain of the human CD4 receptor on T cells.[3] This binding does not block the initial attachment of gp120 to CD4 but rather prevents the subsequent conformational changes necessary for viral entry and fusion.[3]
This guide will compare the antiviral potency, binding affinity, and resistance profiles of this compound with temsavir and ibalizumab, supported by experimental data and detailed protocols.
Comparative Antiviral Activity and Binding Affinity
The following tables summarize the quantitative data on the antiviral potency and binding affinity of this compound and its alternatives.
Table 1: In Vitro Antiviral Potency
| Compound | Assay Type | Cell Type | HIV-1 Strains | Potency (IC50/EC50) | Citation(s) |
| This compound | Pseudovirus Neutralization | - | NL4-3 (lab-adapted) | EC50: 0.019 nM | [4][5] |
| Pseudovirus Neutralization | - | Cross-clade panel (208 strains) | >10-fold more potent than temsavir | [4][5] | |
| Pseudovirus Neutralization | - | CRF01_AE strains | IC50: 32–733 nM | [6][7] | |
| Temsavir (BMS-626529) | Pseudovirus Assay | - | JR-FL with polymorphisms | IC50 fold-change vs. WT: 4 to >29,700 | [8][9] |
| Cell-cell Fusion Assay | - | Clone with M434M | EC50: 210 nM | [10] | |
| PhenoSense Entry Assay | - | Baseline isolates from trial | Median IC50: 0.67 nM (range: 0.05–161 nM) | [1] | |
| Ibalizumab | In vitro Infection | - | Laboratory and clinical isolates | IC50: 0.0004 to 0.152 µg/ml | [3] |
| Pseudovirus Neutralization | - | Clade A, B, C, D, CRF01_AE, etc. | EC50: 0.02 to 0.23 µg/mL | [11] |
Table 2: Binding Affinity to Target
| Compound | Target | Method | Binding Affinity (Kd) | Citation(s) |
| This compound | HIV-1 gp120 | Isothermal Titration Calorimetry | Data not available, but reduced binding affinity is a mechanism of resistance.[12] | [12] |
| Temsavir (BMS-626529) | HIV-1 gp120 (JR-FL mutants) | Grating-Coupled Interferometry | 0.7 to 74-fold variation compared to wild-type.[8][13] | [8][13] |
| Ibalizumab | Soluble human CD4 | Kinetic Exclusion Assay | 82.2 pM | [11] |
Mechanism of Action: HIV-1 Entry Inhibition
The entry of HIV-1 into a CD4+ T cell is a multistep process, providing several targets for antiviral intervention. The following diagram illustrates this pathway and the points of inhibition for this compound, temsavir, and ibalizumab.
As depicted, this compound and temsavir directly bind to the gp120 protein on the HIV-1 virion, preventing its initial attachment to the CD4 receptor on the host T cell.[2] In contrast, Ibalizumab binds to the CD4 receptor itself, and while it doesn't block the initial gp120 binding, it prevents the subsequent conformational changes required for the virus to engage with co-receptors (CCR5 or CXCR4) and fuse with the cell membrane.[3]
Experimental Protocols
Validating the antiviral activity of compounds like this compound in primary CD4+ T cells involves several key assays. Below are detailed methodologies for two such critical experiments.
Pseudovirus Neutralization Assay
This assay measures the ability of a compound to inhibit viral entry using single-round infectious pseudoviruses.
Objective: To determine the concentration of the inhibitor required to reduce viral infection by 50% (IC50) or 80% (IC80).
Experimental Workflow:
Detailed Methodology:
-
Pseudovirus Production:
-
Virus Titration:
-
Perform serial dilutions of the pseudovirus stock and infect target cells (e.g., TZM-bl cells) in a 96-well plate.
-
After 48 hours, measure luciferase activity to determine the 50% tissue culture infectious dose (TCID50).
-
-
Neutralization Assay:
-
In a 96-well plate, prepare serial dilutions of the test compound (e.g., this compound).
-
Add a standardized amount of pseudovirus (e.g., 200 TCID50) to each well containing the diluted compound.
-
Incubate the virus-compound mixture for 1 hour at 37°C.
-
Add target cells (e.g., 10,000 TZM-bl cells per well) containing DEAE-Dextran to enhance infection.[12]
-
Incubate the plates for 48-72 hours at 37°C.[14]
-
-
Data Analysis:
-
After incubation, lyse the cells and add a luciferase substrate.[14]
-
Measure the relative light units (RLU) using a luminometer.
-
Calculate the percentage of neutralization for each compound concentration relative to virus control wells (no compound).
-
Determine the IC50/IC80 values by fitting the data to a dose-response curve using non-linear regression.[12]
-
Viral Outgrowth Assay in Primary CD4+ T Cells
This ex vivo assay measures the ability of a drug to suppress the replication of latent HIV from patient-derived CD4+ T cells.
Objective: To assess the efficacy of an inhibitor in a more physiologically relevant setting using replication-competent virus from infected individuals.
Experimental Workflow:
Detailed Methodology:
-
Cell Isolation and Preparation:
-
Isolate resting CD4+ T cells from peripheral blood mononuclear cells (PBMCs) of HIV-infected individuals on suppressive antiretroviral therapy (ART) using negative selection.
-
Activate the isolated cells with phytohemagglutinin (PHA) and IL-2 in the presence of irradiated feeder PBMCs from an uninfected donor.
-
-
Drug Treatment and Co-culture:
-
Plate the activated cells in a 96-well plate at limiting dilutions.
-
Add serial dilutions of the test compound (e.g., this compound) to the wells.
-
After 24 hours, wash the cells to remove PHA and add uninfected target cells, such as PHA-stimulated CD4+ lymphoblasts from a healthy donor or MOLT-4/CCR5 cells, to amplify any virus that emerges from latency.
-
-
Long-Term Culture and Monitoring:
-
Culture the cells for 14 to 25 days.
-
Periodically (e.g., every 3-4 days), collect a portion of the culture supernatant for analysis and replace it with fresh medium containing the appropriate concentration of the inhibitor.
-
-
p24 ELISA for Viral Quantification:
-
Coat a 96-well microplate with an anti-p24 monoclonal antibody.
-
Add the collected culture supernatants (potentially lysed with Triton X-100) and standards to the wells and incubate.
-
Wash the plate and add a biotinylated anti-p24 antibody, followed by streptavidin-HRP.
-
After another wash, add a TMB substrate and stop the reaction.
-
Read the absorbance at 450 nm and calculate the p24 concentration based on the standard curve.
-
The level of p24 antigen over time indicates the extent of viral replication and the effectiveness of the inhibitor.
-
Conclusion
This compound demonstrates significantly enhanced potency as an HIV-1 attachment inhibitor compared to its predecessor, temsavir.[4][5] Its mechanism of action, targeting the viral gp120 protein, offers a critical therapeutic option against multidrug-resistant HIV-1 strains.[1] While direct comparative data in primary CD4+ T cells is still emerging, ex vivo studies indicate superior viral suppression by this compound.[12] In contrast, ibalizumab provides an alternative entry inhibition strategy by targeting the host CD4 receptor, which has also proven effective in treatment-experienced patients.[3] The choice between these agents may depend on the specific resistance profile of the virus and patient-specific factors. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other novel antiviral compounds in a physiologically relevant context.
References
- 1. Viral Drug Resistance Through 48 Weeks, in a Phase 2b, Randomized, Controlled Trial of the HIV-1 Attachment Inhibitor Prodrug, Fostemsavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Epitope Mapping of Ibalizumab, a Humanized Anti-CD4 Monoclonal Antibody with Anti-HIV-1 Activity in Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. news-medical.net [news-medical.net]
- 7. The sensitivity of HIV-1 gp120 polymorphs to inhibition by temsavir correlates to temsavir binding on-rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. hivdb.stanford.edu [hivdb.stanford.edu]
- 13. rcsb.org [rcsb.org]
- 14. Strain specificity and binding affinity requirements of neutralizing monoclonal antibodies to the C4 domain of gp120 from human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating HIV-1 Entry: A Comparative Guide to the Synergistic Potential of BMS-818251
For Researchers, Scientists, and Drug Development Professionals
BMS-818251, a potent next-generation HIV-1 attachment inhibitor, has demonstrated significant promise in preclinical studies due to its enhanced potency against a wide array of HIV-1 strains. As the landscape of HIV-1 therapy continues to evolve towards combination regimens, understanding the interaction of new agents like this compound with existing antiretroviral drugs is paramount. This guide provides a comprehensive overview of the current understanding of this compound, its mechanism of action, and the potential for synergistic, additive, or antagonistic effects when used in combination with other antiretrovirals.
While direct, peer-reviewed studies detailing the synergistic, additive, or antagonistic effects of this compound with other specific antiretroviral drugs are not yet publicly available, this guide synthesizes the existing knowledge on its mechanism and the general principles of HIV-1 combination therapy. This information, coupled with established experimental protocols, provides a framework for researchers to evaluate the potential of this compound in future combination regimens.
Mechanism of Action: Targeting the First Step of Viral Invasion
This compound is a small molecule inhibitor that targets the HIV-1 envelope glycoprotein gp120.[1][2][3] This action occurs at the initial stage of the viral lifecycle, preventing the virus from attaching to the host CD4+ T cell. By binding to a conserved pocket on gp120, this compound locks the protein in a prefusion state, thereby blocking the conformational changes necessary for its interaction with the CD4 receptor.[1] This unique mechanism of action suggests a low potential for cross-resistance with other classes of antiretroviral drugs that target later stages of the viral replication cycle, such as reverse transcriptase, integrase, or protease inhibitors.[1]
This compound is an analog of fostemsavir, the prodrug of temsavir (BMS-626529). It exhibits greater than 10-fold higher potency than temsavir against a broad panel of HIV-1 strains.[1][2] This increased potency is attributed to additional interactions with gp120 residues, leading to a higher binding affinity.[1]
Potential for Combination Therapy: An Uncharted Territory
The unique target of this compound at the virus entry stage makes it a compelling candidate for combination therapy. In general, combining antiretroviral drugs with different mechanisms of action can lead to synergistic effects, where the combined antiviral activity is greater than the sum of the individual effects. Synergy can result in lower required drug dosages, reduced toxicity, and a higher barrier to the development of drug resistance.
While specific data for this compound is pending, a study on its analog, fostemsavir (BMS-663068), presented at the 8th IAS Conference in 2015, reported no significant drug-drug interactions when used in combination with the integrase inhibitor raltegravir and the nucleoside reverse transcriptase inhibitor tenofovir.[4] This finding, although not directly applicable to this compound, suggests that this class of attachment inhibitors may have a favorable profile for co-administration with other antiretrovirals. Future studies are anticipated to explore the interactions of this compound with other entry inhibitors and different classes of antiretroviral drugs.[1]
Experimental Protocols for Assessing Drug Interactions
The gold standard for evaluating the in vitro interaction between two or more antimicrobial agents is the checkerboard assay . This method allows for the determination of the fractional inhibitory concentration (FIC) index, which quantifies the nature of the drug interaction.
Checkerboard Assay Protocol
Objective: To determine the in vitro synergistic, additive, antagonistic, or indifferent effect of this compound in combination with another antiretroviral agent against HIV-1 replication.
Materials:
-
Target cells (e.g., TZM-bl reporter cells or peripheral blood mononuclear cells)
-
HIV-1 laboratory-adapted or clinical isolates
-
This compound and the second test drug
-
96-well microtiter plates
-
Cell culture medium and supplements
-
Reagents for quantifying viral replication (e.g., luciferase assay reagent for TZM-bl cells, p24 ELISA kit)
Methodology:
-
Drug Preparation: Prepare serial dilutions of this compound and the second drug in cell culture medium.
-
Plate Setup: In a 96-well plate, add increasing concentrations of this compound along the x-axis and increasing concentrations of the second drug along the y-axis. This creates a matrix of drug combinations. Include wells with each drug alone and no-drug controls.
-
Cell Seeding: Add target cells to each well of the plate.
-
Viral Infection: Infect the cells with a pre-titered amount of HIV-1.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period appropriate for the viral replication cycle (typically 48-72 hours).
-
Quantification of Viral Replication: Measure the extent of viral replication in each well. For TZM-bl cells, this is typically done by measuring luciferase activity. For other cell types, p24 antigen levels in the supernatant can be quantified by ELISA.
-
Data Analysis:
-
Determine the 50% effective concentration (EC50) for each drug alone and for each combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination using the formula:
-
FIC of Drug A = (EC50 of Drug A in combination) / (EC50 of Drug A alone)
-
FIC of Drug B = (EC50 of Drug B in combination) / (EC50 of Drug B alone)
-
-
Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.
-
Interpret the results:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Visualizing the Landscape
To better understand the context of this compound's action and the experimental approach to studying its interactions, the following diagrams are provided.
References
- 1. journals.asm.org [journals.asm.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pipeline ARVs at IAS 2015: doravirine, BMS-955176 and BMS-663068 | HIV i-Base [i-base.info]
Comparative Analysis of BMS-818251 Binding to HIV-1 gp120 Variants: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the binding characteristics of BMS-818251, a next-generation HIV-1 attachment inhibitor, to various gp120 envelope glycoprotein variants. Developed for researchers, scientists, and drug development professionals, this document synthesizes available data on the potency and resistance profile of this compound, offering insights into its mechanism of action and interactions with different viral strains.
This compound is an analog of fostemsavir and demonstrates significantly enhanced potency against a wide array of HIV-1 strains.[1] Its mechanism of action involves binding to the gp120 subunit of the viral envelope, stabilizing it in a conformation that prevents the initial attachment to the host cell's CD4 receptor, a critical step in the viral entry process.[1][2] This guide presents a summary of the available data, details the experimental methodologies used to characterize these interactions, and provides visualizations of the relevant biological pathways and experimental workflows.
Quantitative Data Summary
While specific kinetic constants (k_on, k_off, K_D) for the binding of this compound to a comprehensive panel of gp120 variants are not publicly available in the reviewed literature, the following table summarizes the reported antiviral potency and the impact of specific mutations on the efficacy of this compound. The primary mechanism of resistance to this compound is a reduction in its binding affinity to gp120 due to mutations in the binding pocket.[1][3]
| gp120 Variant/HIV-1 Strain | This compound Potency/Binding Characteristic | Comparative Notes | Reference |
| Cross-clade panel (208 strains) | >10-fold more potent than temsavir (BMS-626529) | Demonstrates broad and enhanced activity. | [2] |
| CRF01_AE strains | IC50 values ranging from 32–733 nM | Significantly improved inhibition compared to temsavir (IC50 > 5.8 μM). | [4] |
| S375I/N mutants | Reduced binding affinity | Known resistance mutations for fostemsavir, also confer resistance to this compound. | [3] |
| M426L mutants | Reduced binding affinity | A common resistance mutation for this class of inhibitors. | [3] |
| M475I mutants | Reduced binding affinity | Another key resistance mutation impacting the inhibitor's binding. | [3] |
| R429G mutants | Suggests alternative escape mechanisms beyond reduced binding affinity | Further investigation is needed to fully understand the resistance mechanism. | [3] |
Experimental Protocols
The characterization of the binding kinetics and affinity of small molecules like this compound to glycoprotein targets such as gp120 is typically performed using biophysical techniques like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis
Objective: To determine the association (k_on), dissociation (k_off), and equilibrium dissociation constant (K_D) of this compound binding to gp120 variants.
Methodology:
-
Immobilization: Recombinant gp120 protein is covalently immobilized on the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. Different flow cells can be used for various gp120 variants to allow for parallel analysis.
-
Analyte Preparation: A series of concentrations of this compound are prepared in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement: The prepared this compound solutions are injected sequentially over the sensor surface. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is monitored in real-time and recorded as a sensorgram.
-
Data Analysis: The association and dissociation phases of the sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to calculate the kinetic rate constants (k_on and k_off). The equilibrium dissociation constant (K_D) is then calculated as the ratio of k_off/k_on.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Objective: To determine the binding affinity (K_D), stoichiometry (n), and the thermodynamic parameters (enthalpy ΔH and entropy ΔS) of the this compound-gp120 interaction.
Methodology:
-
Sample Preparation: A solution of a purified gp120 variant is placed in the sample cell of the calorimeter. A concentrated solution of this compound is loaded into the injection syringe. Both solutions are prepared in the same buffer to minimize heat of dilution effects.
-
Titration: A series of small aliquots of the this compound solution are injected into the gp120 solution.
-
Heat Measurement: The heat released or absorbed during the binding interaction after each injection is measured by the instrument.
-
Data Analysis: The resulting data, a plot of heat change per injection versus the molar ratio of the reactants, is fitted to a binding model to determine the K_D, n, and ΔH. The change in entropy (ΔS) can then be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(1/K_D)).
Visualizations
Mechanism of Action: HIV-1 Entry Inhibition
Caption: HIV-1 entry pathway and the inhibitory action of this compound.
Experimental Workflow: SPR Binding Kinetics
Caption: Workflow for determining binding kinetics using Surface Plasmon Resonance.
Logical Relationship: Resistance Development
Caption: The logical progression of this compound resistance development.
References
Validating the specificity of BMS-818251 for HIV-1 gp120 over other glycoproteins
For Researchers, Scientists, and Drug Development Professionals
BMS-818251 has emerged as a potent next-generation HIV-1 attachment inhibitor, demonstrating significantly enhanced antiviral activity compared to its predecessor, fostemsavir.[1][2] Its mechanism of action involves a highly specific interaction with the HIV-1 envelope glycoprotein gp120, preventing the virus from binding to the CD4 receptor on host cells and thus blocking viral entry.[1][2] This guide provides a comprehensive overview of the experimental data validating the specificity of this compound for HIV-1 gp120 and outlines the methodologies used to assess its binding profile against other glycoproteins.
High-Potency and Specificity for HIV-1 gp120
This compound is an analog of fostemsavir, engineered to exhibit a greater binding affinity for gp120, which translates to a more than 10-fold increase in neutralization potency across a diverse panel of HIV-1 strains.[1][3] This enhanced potency is attributed to additional interactions between the drug and the gp120 protein.[1] The primary mechanism of resistance to this compound involves mutations clustered within the drug-binding site on gp120, which underscores the specificity of this interaction.[1][3]
Quantitative Analysis of this compound Potency
The following table summarizes the potent antiviral activity of this compound against various HIV-1 strains, highlighting its superior efficacy compared to temsavir (the active form of fostemsavir).
| HIV-1 Strain | This compound EC50 (nM) | Temsavir (BMS-626529) EC50 (nM) | Fold Improvement |
| NL4-3 | 0.019 | > 5.8 µM (for CRF01_AE strains) | >10-fold (on a cross-clade panel)[3][4][5] |
| CRF01_AE strains | 32-733 | > 5.8 µM | Significant[2] |
| Cross-clade panel (208 strains) | - | - | >10-fold more potent than temsavir[3] |
Experimental Protocols for Specificity Validation
To ensure that a drug candidate like this compound specifically targets its intended molecule without engaging other glycoproteins, a series of rigorous experimental assays are employed. While specific data on this compound's cross-reactivity with other viral or human glycoproteins is not publicly available, the following standard protocols are utilized to determine such specificity.
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Specificity
Objective: To quantify the binding of this compound to HIV-1 gp120 and other glycoproteins.
Methodology:
-
Coating: 96-well microplates are coated with a panel of glycoproteins, including HIV-1 gp120 (positive control), glycoproteins from other viruses (e.g., influenza hemagglutinin, Ebola glycoprotein), and human glycoproteins at a concentration of 1-10 µg/mL in a suitable buffer (e.g., PBS) and incubated overnight at 4°C.
-
Blocking: The plates are washed, and non-specific binding sites are blocked with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.
-
Incubation with this compound: A serial dilution of this compound is added to the wells and incubated for 1-2 hours at room temperature.
-
Detection: The plates are washed, and a primary antibody specific to a tag on this compound or a biotinylated version of the compound is added. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Substrate Addition: A chromogenic substrate is added, and the reaction is stopped.
-
Data Analysis: The optical density is measured using a microplate reader. The binding affinity (e.g., EC50) is calculated from the resulting dose-response curves. A high signal for HIV-1 gp120 and a lack of signal for other glycoproteins would indicate high specificity.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
Objective: To measure the real-time binding kinetics (association and dissociation rates) of this compound to various glycoproteins.
Methodology:
-
Chip Preparation: A sensor chip (e.g., CM5) is activated.
-
Ligand Immobilization: HIV-1 gp120 and other test glycoproteins are immobilized onto different flow cells of the sensor chip. One flow cell is left blank as a reference.
-
Analyte Injection: A range of concentrations of this compound (analyte) are injected over the sensor chip surface at a constant flow rate.
-
Data Collection: The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time and recorded as a sensorgram.
-
Regeneration: A regeneration solution is injected to remove the bound analyte from the ligand, preparing the surface for the next cycle.
-
Data Analysis: The association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) are determined by fitting the sensorgram data to a suitable binding model. High affinity (low KD) for gp120 and no or very weak binding to other glycoproteins would confirm specificity.
Visualizing the Path to Specificity
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for determining its binding specificity.
Caption: Mechanism of HIV-1 entry inhibition by this compound.
Caption: Experimental workflow for assessing this compound specificity.
References
- 1. A novel assay to identify entry inhibitors that block binding of HIV-1 gp120 to CCR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Fostemsavir analog this compound has enhanced viral neutralization potency and similar escape mutation profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. path.ox.ac.uk [path.ox.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison: BMS-818251 Demonstrates Superior Potency Against Resistant HIV-1 Isolates
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of available preclinical data reveals that BMS-818251, a next-generation HIV-1 attachment inhibitor, exhibits significantly enhanced potency against a range of resistant HIV-1 isolates compared to its predecessor, fostemsavir. This comparison guide provides researchers, scientists, and drug development professionals with a detailed overview of the experimental data, methodologies, and the mechanism of action of this promising antiretroviral compound.
This compound is an investigational small-molecule inhibitor of HIV-1 entry.[1][2] It is an analog of fostemsavir and works by binding to the viral envelope glycoprotein gp120, preventing the initial attachment of the virus to the host CD4+ T cell.[1][3] This mechanism of action is distinct from other classes of antiretrovirals, making it a valuable agent for treatment-experienced patients with multi-drug resistant HIV-1.[3][4]
Enhanced Potency Against a Broad Spectrum of HIV-1
Studies have consistently shown that this compound is substantially more potent than temsavir (the active form of fostemsavir), with a reported greater than 10-fold increase in neutralization potency across a diverse panel of 208 HIV-1 strains.[2][3] This enhanced activity is attributed to a higher binding affinity for gp120, a result of an additional tail functional group that establishes more interactions with the protein.[1][3]
Benchmarking Against Resistant Isolates
The key advantage of this compound lies in its robust activity against HIV-1 isolates that have developed resistance to earlier attachment inhibitors. The primary mechanism of resistance to this class of drugs is the emergence of mutations in the gp120 binding pocket, which reduce the binding affinity of the inhibitor.[3]
Performance Against Site-Directed Mutants
A pivotal study evaluated the potency of this compound against a panel of HIV-1 BG505 pseudoviruses engineered to carry single amino acid substitutions known to confer resistance to fostemsavir. The results, summarized in the table below, demonstrate that while some mutations do reduce susceptibility to this compound, the compound retains significant activity against many of these resistant variants.
| HIV-1 Isolate (BG505 Mutant) | IC50 (µM) | IC80 (µM) | Fold Change in IC50 vs. Wild Type |
| Wild Type | 0.0004 | 0.0019 | 1.0 |
| W112L | 0.0101 | 0.0638 | 25.3 |
| D113E | 0.0051 | 0.0232 | 12.8 |
| V255F | 0.0028 | 0.0108 | 7.0 |
| S375I | 0.0140 | 0.0630 | 35.0 |
| F382R | >20 | >20 | >50000 |
| M426L | 0.0233 | 0.1100 | 58.3 |
| R429G | 0.0044 | 0.0177 | 11.0 |
| Q432T | 0.0016 | 0.0062 | 4.0 |
| A433V | 0.0021 | 0.0080 | 5.3 |
| M434I | 0.0018 | 0.0081 | 4.5 |
| M475I | 0.0070 | 0.0300 | 17.5 |
Data sourced from a pseudovirus neutralization assay. Fold change is relative to the wild-type BG505 strain. The F382R mutation resulted in complete resistance.[1]
Activity Against Intrinsically Resistant Subtypes
Furthermore, this compound has shown markedly improved activity against HIV-1 subtypes that are intrinsically less susceptible to temsavir, such as CRF01_AE.[5][6] For these strains, this compound exhibited IC50 values in the range of 32–733 nM, a significant improvement over temsavir's IC50 of >5.8 μM.[5][7] This suggests that this compound may offer a therapeutic option for individuals infected with these more challenging-to-treat viral subtypes.
Mechanism of Action and Resistance
The following diagram illustrates the mechanism of action of this compound and the development of resistance.
Caption: Mechanism of this compound action and resistance.
Experimental Protocols
The data presented in this guide were generated using established in vitro methodologies. Below are detailed summaries of the key experimental protocols.
Pseudotyped HIV-1 Neutralization Assay
This assay is the primary method for determining the in vitro potency of antiviral compounds that target viral entry.
-
Virus Production: HIV-1 pseudoviruses are generated by co-transfecting 293T cells with a plasmid encoding the HIV-1 envelope glycoprotein (Env) of interest (e.g., wild-type or mutant) and a plasmid containing the HIV-1 genome that lacks the env gene but contains a luciferase reporter gene. The resulting viral particles are replication-incompetent and can only infect cells for a single round.
-
Neutralization Reaction: The pseudoviruses are incubated with serial dilutions of the antiviral compound (e.g., this compound) for one hour at 37°C to allow the drug to bind to the viral envelope.
-
Infection of Target Cells: TZM-bl cells, a HeLa cell line engineered to express CD4, CCR5, and CXCR4 and containing a Tat-inducible luciferase reporter gene, are added to the virus-drug mixture.
-
Incubation: The plates are incubated for 48 hours at 37°C to allow for viral entry and expression of the luciferase reporter gene.
-
Data Analysis: The level of infection is quantified by measuring the luciferase activity in the cell lysates. The 50% inhibitory concentration (IC50) and 80% inhibitory concentration (IC80) are calculated from the dose-response curves generated by plotting the percentage of neutralization against the drug concentration.
Ex Vivo Viral Outgrowth Assay
This assay is used to assess the ability of an antiviral compound to suppress the replication of virus isolated directly from patient cells.
-
Cell Isolation: CD4+ T cells are isolated from the peripheral blood of HIV-1 infected individuals.
-
Viral Reactivation: The isolated CD4+ T cells are stimulated with phytohemagglutinin (PHA) and co-cultured with irradiated peripheral blood mononuclear cells (PBMCs) from uninfected donors to reactivate latent HIV-1.
-
Drug Treatment: The reactivated cells are cultured in the presence of serial dilutions of the antiviral compound.
-
Co-culture with Target Cells: To amplify the virus, the treated patient cells are co-cultured with a susceptible cell line, such as MOLT-4/CCR5 cells.
-
Viral Quantification: The amount of viral replication is measured over time (e.g., 14 days) by quantifying the level of HIV-1 p24 antigen in the culture supernatant using an ELISA. The effectiveness of the drug is determined by the reduction in p24 levels compared to untreated controls.
Experimental Workflow
The following diagram outlines the workflow for assessing the antiviral potency of this compound.
Caption: Workflow for pseudovirus neutralization assay.
Conclusion
The available data strongly suggest that this compound is a highly potent HIV-1 attachment inhibitor with a favorable resistance profile compared to its predecessors. Its enhanced activity against a broad range of HIV-1 isolates, including those with known resistance mutations and intrinsically less susceptible subtypes, positions it as a promising candidate for the treatment of multi-drug resistant HIV-1 infection. Further clinical investigation is warranted to fully elucidate its therapeutic potential.
References
- 1. Fostemsavir analog this compound has enhanced viral neutralization potency and similar escape mutation profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Fostemsavir resistance in clinical context: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. medkoo.com [medkoo.com]
Safety Operating Guide
Proper Disposal of BMS-818251: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe disposal of BMS-818251, a potent HIV-1 entry inhibitor. While a specific Safety Data Sheet (SDS) from the manufacturer with explicit disposal instructions is not publicly available, the following procedures are based on general best practices for the disposal of research-grade pharmaceutical compounds.
Immediate Safety and Handling Considerations
Before proceeding with disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
Summary of Chemical Properties
A clear understanding of the chemical's properties is fundamental to its safe handling and disposal.
| Property | Value |
| Chemical Formula | C29H26N6O5S |
| Molecular Weight | 570.62 g/mol [1] |
| Appearance | Solid powder[1] |
| Solubility | Soluble in DMSO[1] |
| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Should be stored in a dry, dark place.[1] |
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all applicable federal, state, and local regulations. The following steps provide a general framework for its proper disposal:
-
Waste Identification and Classification :
-
Treat all this compound waste as hazardous chemical waste. This includes the pure compound, solutions, and any contaminated materials such as pipette tips, vials, and gloves.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Waste Segregation and Collection :
-
Solid Waste : Collect unused or expired this compound powder, as well as grossly contaminated items (e.g., weighing boats, contaminated wipes), in a designated, properly labeled, and sealed hazardous waste container.
-
Liquid Waste : Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the solvent used (e.g., DMSO).
-
Sharps Waste : Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
-
-
Labeling :
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste. Include the date of waste generation.
-
-
Storage of Waste :
-
Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Ensure containers are kept closed except when adding waste.
-
-
Arranging for Disposal :
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the waste contractor with a complete and accurate description of the waste, including its chemical composition and any known hazards.
-
Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined below. Adherence to this workflow is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Caption: Logical workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a general guide. It is the responsibility of the user to ensure that all waste disposal practices are in full compliance with the regulations of their institution and local governing bodies. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Personal protective equipment for handling BMS-818251
Essential Safety and Handling Guide for BMS-818251
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling and disposal of this potent HIV-1 entry inhibitor.
Hazard Identification and Personal Protective Equipment (PPE):
This compound is classified with several hazards that necessitate careful handling and the use of appropriate personal protective equipment. According to its Safety Data Sheet (SDS), the compound is harmful if swallowed, causes serious eye damage, and is toxic to aquatic life with long-lasting effects.
The following table summarizes the required PPE for handling this compound:
| PPE Category | Item | Specification/Standard | Purpose |
| Hand Protection | Gloves | Neoprene, Nitrile rubber | Protects against skin contact. |
| Eye/Face Protection | Safety Glasses/Goggles | ANSI Z87.1 approved | Protects against splashes and eye contact. |
| Face Shield | Recommended when there is a risk of splashing. | Provides full-face protection from splashes. | |
| Skin and Body Protection | Laboratory Coat | Standard lab coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator if ventilation is inadequate. | Prevents inhalation of dust or aerosols. |
Operational Plan for Handling this compound
Follow these step-by-step instructions for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated work area. Use of a chemical fume hood is recommended.
-
Designate a specific area for handling this compound.
-
Have an emergency eyewash station and safety shower readily accessible.
-
Assemble all necessary materials and equipment before starting work.
2. Donning Personal Protective Equipment (PPE):
-
Put on a laboratory coat.
-
Don appropriate gloves (Neoprene or Nitrile).
-
Wear safety glasses or goggles. If there is a risk of splashing, use a face shield in addition to goggles.
-
If ventilation is inadequate, use a NIOSH-approved respirator.
3. Handling the Compound:
-
Handle this compound as a solid to minimize dust generation.
-
If weighing the compound, do so in a chemical fume hood or a ventilated balance enclosure.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in the designated handling area.
4. Post-Handling Procedures:
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Clean the work area and any equipment used with an appropriate solvent and decontaminating solution.
-
Remove PPE in the correct order to avoid cross-contamination.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination, as it is toxic to aquatic life with long-lasting effects.
-
Waste Collection:
-
Collect all waste materials, including unused compound, contaminated consumables (e.g., pipette tips, gloves), and empty containers, in a clearly labeled, sealed container.
-
Label the waste container as "Hazardous Waste" and include the chemical name "this compound."
-
-
Disposal Method:
-
Dispose of the hazardous waste through a licensed and certified waste disposal company.
-
Do not dispose of this compound down the drain or in regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Workflow for Safe Handling of this compound
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
